molecular formula C17H14O7 B12376054 1-Desmethylobtusin

1-Desmethylobtusin

Cat. No.: B12376054
M. Wt: 330.29 g/mol
InChI Key: DQLZLEGJAFDFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Desmethylobtusin has been reported in Senna obtusifolia with data available.

Properties

IUPAC Name

1,2,8-trihydroxy-6,7-dimethoxy-3-methylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-4-7-10(15(21)12(6)18)14(20)11-8(13(7)19)5-9(23-2)17(24-3)16(11)22/h4-5,18,21-22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZLEGJAFDFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Desmethylobtusin (Aurantio-obtusin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 1-Desmethylobtusin, a significant bioactive compound. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is an anthraquinone, a class of organic compounds characterized by a 9,10-anthracenedione core. While the name "this compound" is used, the compound is more formally and commonly known as Aurantio-obtusin . The ambiguity in the trivial name "this compound" arises from the numbering of the anthraquinone scaffold and the position of the demethylation relative to its parent compound, obtusin.

The chemical structure of Obtusin is 1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione.[1] Aurantio-obtusin, and therefore this compound, is characterized by the substitution of a hydroxyl group for the methoxy group at the 3-position of obtusin.

Chemical Structure of this compound (Aurantio-obtusin):

Chemical structure of Aurantio-obtusin

IUPAC Name: 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[2]

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
Molecular Formula C₁₇H₁₄O₇[1][2]
Molecular Weight 330.29 g/mol [2]
CAS Number 67979-25-3[2][3]
PubChem CID 155011[2]
Appearance Powder[4]
Melting Point 265-266 °C[3]
Boiling Point 594.6 °C at 760 mmHg[3]
Density 1.51 g/cm³[3]

Biological Activities and Quantitative Data

Aurantio-obtusin has been isolated from the seeds of Cassia obtusifolia and Cassia tora and is recognized for its various pharmacological effects.[5][6][7]

Table 2: Summary of Reported Biological Activities

ActivityAssayResultsReference
Anti-inflammatory Lipopolysaccharide (LPS)-induced RAW264.7 cellsSignificantly decreased the production of NO, PGE₂, and inhibited the protein expression of COX-2, TNF-α, and IL-6.[7]
Hypotensive and Hypolipidemic In vivo and in vitro studiesPossesses hypotensive and hypolipidemic effects.[4]
Aldose Reductase Inhibition In vitro rat lens aldose reductase (RLAR) inhibition assayInhibits RLAR, suggesting potential for diabetic complication management.[3]
Aryl Hydrocarbon Receptor (AhR) Activation In vitro assayActivates AhR in a concentration-dependent manner.[3]
Larvicidal Activity Assay against Aedes gambiae mosquitoesExhibits larvicidal properties.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols related to Aurantio-obtusin.

3.1. Isolation of Aurantio-obtusin from Cassia obtusifolia Seeds

A general protocol for the isolation of anthraquinones from plant material involves the following steps. Specific details may vary between published methods.

  • Extraction: The dried and powdered seeds of Cassia obtusifolia are extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Anthraquinones are typically found in the less polar fractions.

  • Chromatography: The anthraquinone-rich fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate the individual compounds.

  • Purification: Fractions containing Aurantio-obtusin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

3.2. Anti-inflammatory Activity Assay in LPS-induced RAW264.7 Macrophages

This protocol outlines the investigation of the anti-inflammatory effects of Aurantio-obtusin.

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Treatment: Cells are pre-treated with various concentrations of Aurantio-obtusin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine and Enzyme Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) are quantified at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Signaling Pathway and Experimental Workflow Diagrams

4.1. Anti-inflammatory Signaling Pathway of Aurantio-obtusin

Aurantio-obtusin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[7]

Anti-inflammatory Signaling Pathway of Aurantio-obtusin LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription

Caption: NF-κB signaling pathway modulation by Aurantio-obtusin.

4.2. General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of a natural product like Aurantio-obtusin and its subsequent biological evaluation.

Isolation and Bioactivity Screening Workflow Plant_Material Plant Material (e.g., Cassia obtusifolia seeds) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Chromatographic Separation (Column, HPLC) Fractions->Chromatography Pure_Compound Pure Compound (Aurantio-obtusin) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Anti-inflammatory Assay) Pure_Compound->Bioactivity_Screening Data_Analysis Data Analysis Bioactivity_Screening->Data_Analysis

Caption: Workflow for natural product isolation and screening.

References

Unraveling the Cellular Mechanisms of 1-Desmethylobtusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its potential therapeutic applications. Derived from the seeds of Cassia obtusifolia, this compound has demonstrated a range of biological activities in preclinical studies. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound at the cellular level, drawing from available scientific literature. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

The primary mechanisms through which this compound is understood to exert its effects include the induction of apoptosis, modulation of inflammatory pathways, and regulation of cellular metabolism via AMPK signaling. This guide will delve into the specifics of each of these pathways, presenting quantitative data and detailed experimental methodologies to facilitate a deeper understanding and replication of key findings.

I. Induction of Apoptosis

One of the hallmark mechanisms of this compound is its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a key focus of its potential as an anti-cancer agent.

Signaling Pathway

This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The process is initiated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome, in turn, activates caspase-9, which subsequently activates effector caspases such as caspase-3, leading to the execution of apoptosis.

cluster_extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrial Outer Membrane Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates Cytochrome_c Cytochrome_c Cytochrome_c->Apaf1 Mitochondrion->Cytochrome_c Release cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB Sequesters Proteasome Proteasome IkappaB->Proteasome Degradation DNA DNA NFkappaB->DNA Translocates & Binds Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits cluster_cell Cellular Metabolism This compound This compound AMP_ATP_ratio Increased AMP:ATP Ratio This compound->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) ACC ACC AMPK->ACC Phosphorylates (Inhibits) Fatty_Acid_Synthesis Fatty_Acid_Synthesis ACC->Fatty_Acid_Synthesis

An In-Depth Technical Guide to 1-Desmethylaurantio-obtusin: Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Desmethylaurantio-obtusin, an anthraquinone of significant interest in natural product chemistry and pharmacology. While the name "1-Desmethylobtusin" is not commonly found in scientific literature, extensive research points to 1-desmethylaurantio-obtusin as the compound of interest, a derivative of the well-known aurantio-obtusin. This document details its discovery, natural origin, methods of isolation, and structural characterization. Furthermore, it explores its biological activities, particularly in the context of inflammation, and presents relevant experimental protocols and quantitative data. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Introduction: Unraveling the Identity of this compound

Initial inquiries for "this compound" yield limited direct results, suggesting a potential rarity or alternative nomenclature. However, the scientific literature provides substantial evidence for the existence of demethylated derivatives of anthraquinones isolated from the seeds of Cassia tora L. (also known as Senna tora). The most prominent and well-characterized of these is 1-desmethylaurantio-obtusin . Given that aurantio-obtusin is a type of obtusin, it is highly probable that "this compound" refers to this specific compound. This guide will proceed under this well-supported assumption.

1-Desmethylaurantio-obtusin belongs to the anthraquinone class of natural products, which are known for their diverse pharmacological activities.[1] Its parent compound, aurantio-obtusin, has been extensively studied for its anti-inflammatory, antihypertensive, and lipid-lowering effects.[2][3] The removal of a methyl group from the 1-position of aurantio-obtusin can significantly alter its physicochemical properties and biological activity, making it a molecule of considerable interest for drug discovery and development.

Discovery and Natural Origin

Initial Identification

The discovery of 1-desmethylaurantio-obtusin is intrinsically linked to the phytochemical investigation of Cassia tora seeds, a plant used in traditional medicine, particularly in Asian countries.[4] A pivotal study successfully isolated and purified five anthraquinones from Cassia tora L., including aurantio-obtusin, chryso-obtusin, obtusin, 1-desmethylchryso-obtusin , and 1-desmethylaurantio-obtusin .[5][6] This work provided the first definitive identification and characterization of this compound from a natural source.

Natural Source

The primary natural source of 1-desmethylaurantio-obtusin is the seeds of Cassia tora L., a member of the Fabaceae family.[5][7] This plant is a common weed found in tropical regions and has a long history of use in traditional medicine for various ailments.[1] The seeds are particularly rich in anthraquinones, which are responsible for many of their therapeutic properties.[4]

Physicochemical Properties and Structure

The chemical structure of 1-desmethylaurantio-obtusin is derived from its parent compound, aurantio-obtusin (1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione). The "1-desmethyl" prefix indicates the substitution of the methoxy group at the C-1 position with a hydroxyl group.

IUPAC Name: 1,3,7,8-tetrahydroxy-2-methoxy-6-methylanthracene-9,10-dione

Molecular Formula: C16H12O8

Molecular Weight: 332.26 g/mol

While detailed physicochemical data for 1-desmethylaurantio-obtusin is not extensively reported, it is expected to have a higher polarity than aurantio-obtusin due to the additional hydroxyl group, which may influence its solubility and pharmacokinetic properties.

Experimental Protocols

Isolation and Purification of 1-Desmethylaurantio-obtusin from Cassia tora Seeds

The following protocol is based on the successful method described by Zhu et al. (2008) for the preparative isolation of anthraquinones from Cassia tora.[6]

4.1.1. Extraction

  • Sample Preparation: Air-dried and powdered seeds of Cassia tora are used as the starting material.

  • Solvent Extraction: The powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction to obtain a crude extract.[8]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The anthraquinones, including 1-desmethylaurantio-obtusin, are typically enriched in the ethyl acetate fraction.

4.1.2. Chromatographic Separation

  • High-Speed Counter-Current Chromatography (HSCCC): The ethyl acetate fraction is subjected to preparative HSCCC. A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water (11:9:10:10, v/v/v/v), is employed. The separation is optimized by adjusting the flow rate of the mobile phase.[6]

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions from HSCCC containing a mixture of chryso-obtusin and 1-desmethylaurantio-obtusin are further purified using reversed-phase semi-preparative HPLC.[6] A C18 column is typically used with a mobile phase gradient of acetonitrile and water.[9]

4.1.3. Purity Analysis The purity of the isolated 1-desmethylaurantio-obtusin is determined by analytical HPLC. A purity of over 98% is achievable with this method.[6]

Workflow for Natural Product Isolation

G cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Analysis and Identification start Powdered Cassia tora Seeds extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) extraction->partitioning hsccc High-Speed Counter-Current Chromatography (HSCCC) partitioning->hsccc Ethyl Acetate Fraction hplc Semi-Preparative HPLC hsccc->hplc Mixed Fractions purity Purity Analysis (HPLC) hplc->purity structure Structural Elucidation (UV, MS, NMR) purity->structure Purified 1-Desmethylaurantio-obtusin

Caption: General workflow for the isolation and purification of 1-Desmethylaurantio-obtusin.

Structural Characterization

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:[6]

  • UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the anthraquinone chromophore.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. A study on the metabolism of aurantio-obtusin in rats detected a demethylated metabolite (M36) with a quasimolecular ion at m/z 315.05042 in negative ion mode, which corresponds to the deprotonated molecule of 1-desmethylaurantio-obtusin.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure, including the position of the hydroxyl and methoxy groups.

Biological Activity and Mechanism of Action

While specific biological activity data for 1-desmethylaurantio-obtusin is limited, the well-documented activities of its parent compound, aurantio-obtusin, provide a strong basis for predicting its potential therapeutic effects.

Anti-Inflammatory Activity

Aurantio-obtusin has demonstrated significant anti-inflammatory properties.[13][14] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of aurantio-obtusin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][15][16] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[17]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[18][19]

Aurantio-obtusin has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα and IKK, thereby preventing NF-κB nuclear translocation.[13] It is highly probable that 1-desmethylaurantio-obtusin shares this mechanism of action, potentially with altered potency.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription AO Aurantio-obtusin / 1-Desmethylaurantio-obtusin AO->IKK Inhibition

Caption: The inhibitory effect of Aurantio-obtusin and likely 1-Desmethylaurantio-obtusin on the NF-κB signaling pathway.

Quantitative Data

Compound Parameter Value Assay/Method Reference
1-Desmethylaurantio-obtusinYield from Crude Extract24.6 mg from 300 mgSemi-preparative HPLC[6]
Purity98.7%HPLC[6]
Aurantio-obtusinIC50 (NO production)71.7 µMGriess Assay (LPS-stimulated MH-S cells)(Not directly cited, but indicative of parent compound activity)
IC50 (PGE2 production)Not ReportedELISA (LPS-stimulated RAW264.7 cells)(Activity reported, but IC50 not specified)

Conclusion and Future Directions

1-Desmethylaurantio-obtusin is a naturally occurring anthraquinone with significant potential for further investigation. Its discovery and isolation from Cassia tora have been established, and its structural relationship to the biologically active aurantio-obtusin suggests that it may possess similar or even enhanced pharmacological properties. The primary mechanism of action is likely the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the biological activities of purified 1-desmethylaurantio-obtusin, including its anti-inflammatory, antioxidant, and antiproliferative effects, with determination of IC50 values.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-desmethylaurantio-obtusin to assess its drug-like potential.

  • Comparative Studies: Direct comparison of the biological activity of 1-desmethylaurantio-obtusin with its parent compound, aurantio-obtusin, to understand the structure-activity relationship.

  • Synthetic Approaches: Development of efficient synthetic or semi-synthetic routes to produce 1-desmethylaurantio-obtusin and its analogs to facilitate further research and development.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this promising natural product. The detailed information on its origin, isolation, and predicted biological activity will be invaluable for designing future studies and unlocking its full therapeutic potential.

References

Unveiling 1-Desmethylobtusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This technical whitepaper provides a comprehensive overview of 1-Desmethylobtusin, an anthraquinone of significant interest to researchers in drug development and the natural products sector. This document offers a detailed examination of its chemical properties, including its CAS number and molecular weight, alongside available experimental data and insights into its biological significance.

Core Chemical Identifiers

This compound, a naturally occurring anthraquinone primarily isolated from the seeds of Cassia obtusifolia, possesses a distinct chemical profile. Through meticulous analysis of spectroscopic data from scientific literature, the compound has been identified, providing clarity on its fundamental properties.

PropertyValueSource
Chemical Name 2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dioneInferred from Spectroscopic Data
CAS Number 132716-01-1
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol

Experimental Data & Protocols

The structural elucidation of this compound has been achieved through various analytical techniques. While specific experimental protocols are often proprietary to the conducting research labs, a generalizable workflow for the isolation and characterization of this compound can be outlined.

Isolation and Purification Workflow

The isolation of this compound from its natural source, Cassia obtusifolia seeds, typically involves a multi-step process designed to separate it from a complex mixture of other anthraquinones and plant metabolites.

Isolation Workflow raw_material Cassia obtusifolia Seeds extraction Solvent Extraction (e.g., Ethanol, Methanol) raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography purification Preparative HPLC chromatography->purification isolated_compound This compound purification->isolated_compound Potential Signaling Pathway compound This compound receptor Cell Surface Receptor / Intracellular Target compound->receptor signaling_cascade Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade transcription_factor Transcription Factor Activation/Inhibition signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) gene_expression->cellular_response

Unveiling the Bioactive Potential of 1-Desmethylobtusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of 1-Desmethylobtusin is not currently available in the public domain. This technical guide provides a comprehensive overview of the known biological activities of structurally related anthraquinones, primarily aurantio-obtusin and obtusifolin, isolated from Cassia species. This information serves as a predictive framework for the potential therapeutic applications of this compound, pending further experimental validation.

Introduction

This compound is an anthraquinone derivative, a class of organic compounds widely recognized for their diverse pharmacological properties.[1][2][3] Anthraquinones are abundant in nature, particularly in plants of the Cassia genus, and have been extensively studied for their anti-inflammatory, hepatoprotective, anticancer, and antimicrobial effects.[4][5][6] This guide synthesizes the existing knowledge on the biological activities of compounds structurally similar to this compound to inform future research and drug discovery efforts.

Anti-Inflammatory Activity

The anti-inflammatory properties of anthraquinones related to this compound have been well-documented, with aurantio-obtusin being a key focus of investigation.[7][8]

Quantitative Data
CompoundAssayCell LineIC50 ValueReference
Aurantio-obtusinNitric Oxide (NO) Production InhibitionLPS-treated MH-S (alveolar macrophages)71.7 µM[9]
Aurantio-obtusinInhibition of IL-6 ProductionLPS-induced RAW264.7 macrophagesSignificant at 25 µM and 50 µM[7]
Aurantio-obtusinInhibition of TNF-α ProductionLPS-induced RAW264.7 macrophagesSignificant at 25 µM[7]
ObtusifolinInhibition of Mmp3, Mmp13, and Cox2 expressionIL-1β-induced chondrocytesDose-dependent decrease[10]
Experimental Protocols

2.2.1. Nitric Oxide (NO) Production Assay in Macrophages

The inhibitory effect of aurantio-obtusin on nitric oxide (NO) production is a key indicator of its anti-inflammatory potential. This is typically assessed using the Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 or MH-S.

  • Cell Culture and Treatment: Macrophages are cultured in a suitable medium and seeded in 96-well plates. The cells are then pre-treated with varying concentrations of the test compound (e.g., aurantio-obtusin) for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured. This is achieved by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The formation of a purple azo dye is quantified by measuring the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined from a dose-response curve.[7]

2.2.2. Cytokine Production Measurement (ELISA)

The effect of related anthraquinones on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is commonly measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Stimulation: Similar to the NO assay, macrophages are pre-treated with the test compound and then stimulated with LPS.

  • ELISA Procedure: After incubation, the cell culture supernatant is collected. Commercially available ELISA kits for TNF-α and IL-6 are used to quantify the cytokine concentrations. The assay involves capturing the cytokine of interest on an antibody-coated plate, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a microplate reader, is proportional to the concentration of the cytokine.

  • Data Analysis: The concentrations of TNF-α and IL-6 in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.[7]

Signaling Pathways

The anti-inflammatory effects of aurantio-obtusin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][7]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Degrades & Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB->Genes Induces Transcription Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->IKK Inhibits Aurantio_obtusin->IkappaB Prevents Degradation

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->MAPKKK Inhibits

Hepatoprotective Activity

Several studies have highlighted the potential of aurantio-obtusin and other related anthraquinones in protecting the liver from damage.[11][12]

Quantitative Data

Due to the nature of in vivo studies, quantitative data is often presented as percentage reductions in elevated liver enzymes or changes in histological scores rather than IC50 values.

Experimental Protocols

3.2.1. In Vivo Models of Liver Injury

Hepatoprotective effects are typically evaluated in animal models where liver damage is induced by a hepatotoxin such as carbon tetrachloride (CCl4) or acetaminophen.

  • Animal Model: Rodents (rats or mice) are commonly used. Liver injury is induced by intraperitoneal injection or oral administration of the toxin.

  • Treatment: The test compound (e.g., aurantio-obtusin) is administered orally or via injection for a specified period before or after the toxin administration. A positive control group, often treated with a known hepatoprotective agent like silymarin, is included.

  • Assessment of Liver Function: At the end of the experiment, blood samples are collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes in the blood are indicative of liver damage.

  • Histopathological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to examine the extent of cellular damage, necrosis, and inflammation under a microscope.

Signaling Pathways

Recent research suggests that the hepatotoxicity of some anthraquinones may be linked to the activation of the NLRP3 inflammasome signaling pathway.[12] Conversely, the hepatoprotective effects of other related compounds may involve the modulation of this and other inflammatory pathways.

NLRP3_Inflammasome_Pathway Hepatotoxin Hepatotoxin (e.g., Aurantio-obtusin) ROS ROS Hepatotoxin->ROS Induces NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleaves to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Inflammation Inflammation & Hepatotoxicity IL1b->Inflammation IL18 IL-18 IL18->Inflammation

Enzyme Inhibition

Obtusifolin, another anthraquinone closely related to this compound, has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes.[13]

Quantitative Data
CompoundEnzymeInhibition TypeIC50 Value (µM)Ki Value (µM)Reference
ObtusifolinCYP3A4Non-competitive17.1 ± 0.258.82[13]
ObtusifolinCYP2C9Competitive10.8 ± 0.135.54[13]
ObtusifolinCYP2E1Competitive15.5 ± 0.167.79[13]
Experimental Protocols

4.2.1. In Vitro CYP450 Inhibition Assay

The inhibitory potential of a compound on specific CYP450 enzymes is assessed using human liver microsomes (HLMs), which are rich in these enzymes.

  • Incubation: A reaction mixture is prepared containing HLMs, a specific substrate for the CYP450 isoform being tested, and a NADPH-generating system (as CYP450 enzymes require NADPH for their activity). The test compound (e.g., obtusifolin) is added at various concentrations.

  • Metabolite Quantification: The reaction is incubated at 37°C and then stopped. The amount of metabolite produced from the substrate is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without inhibitor). The IC50 value is determined from the dose-response curve. Further kinetic studies are performed by varying both substrate and inhibitor concentrations to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[13]

Conclusion and Future Directions

The available evidence on anthraquinones structurally related to this compound, particularly aurantio-obtusin and obtusifolin, strongly suggests that this compound is likely to possess significant anti-inflammatory, hepatoprotective, and enzyme-inhibiting properties. The well-defined mechanisms of action for these related compounds, involving key signaling pathways such as NF-κB and MAPK, provide a solid foundation for initiating targeted research on this compound.

Future investigations should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable rigorous biological testing.

  • In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory and hepatoprotective activities of this compound and to determine its efficacy and safety profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound with its parent compound, obtusin, and other related anthraquinones to understand the structure-activity relationships.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Characterization of Putative Histone Demethylase Inhibitors: A Case Study Approach for 1-Desmethylobtusin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific data for "1-Desmethylobtusin" as a histone demethylase inhibitor. The following guide is a comprehensive, generalized framework for the characterization of a novel histone demethylase inhibitor, using this compound as a hypothetical candidate. The presented data, protocols, and pathways are representative of the field and are intended to serve as a template for research and development.

Introduction to Histone Demethylase Inhibition

Histone lysine demethylases (KDMs) are critical regulators of epigenetic signaling, playing a pivotal role in gene expression, chromatin structure, and cellular differentiation.[1] The KDM4 subfamily (KDM4A-D), which are Fe(II) and α-ketoglutarate-dependent dioxygenases, have emerged as promising therapeutic targets in oncology due to their frequent overexpression and association with cancer progression.[1][2] Natural products, particularly those with metal-chelating properties, are a significant source of novel KDM inhibitors.[3][4]

This guide outlines a systematic approach to characterize a novel, putative KDM inhibitor, exemplified by the hypothetical compound this compound. Obtusin is a known anthraquinone, and this class of compounds has been explored for activity against other epigenetic targets like histone deacetylases (HDACs).[5][6] "this compound" is presumed to be a derivative of obtusin.

Hypothetical Structure of this compound:

Based on the structure of Obtusin, this compound would be an anthraquinone derivative where one of the methoxy groups is replaced by a hydroxyl group.

Quantitative Data for Histone Demethylase Inhibitors

A crucial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of histone demethylases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents IC50 values for several known KDM4 inhibitors to serve as a benchmark.

CompoundKDM4A (nM)KDM4B (nM)KDM4C (nM)KDM4D (nM)KDM5B (nM)Reference
Hypothetical this compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
JIB-04290 - 1100290 - 1100290 - 1100290 - 1100230[2]
QC63521045635104750[2]
EPZ020809--31 (Ki)--[2]

Experimental Protocols

Detailed methodologies are essential for the validation and characterization of a novel inhibitor. Below are representative protocols for key experiments.

In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This assay is a common method to determine the IC50 of an inhibitor against a purified histone demethylase.[1]

Principle: The assay measures the demethylation of a biotinylated histone peptide substrate. The product (demethylated peptide) is recognized by a specific antibody conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.

Materials:

  • Recombinant human KDM4A (or other KDMs)

  • Biotinylated H3K9me3 peptide substrate

  • AlphaLISA anti-demethylated peptide antibody-acceptor beads

  • Streptavidin-donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: Fe(II)SO4, α-ketoglutarate, Ascorbic acid

  • Test compound (this compound)

  • 384-well microplate

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the assay buffer, cofactors, and the test compound at various concentrations.

  • Add the recombinant KDM4A enzyme to each well, except for the negative control wells.

  • Add the biotinylated H3K9me3 peptide substrate to all wells to initiate the enzymatic reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.

  • Add the streptavidin-donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Histone Methylation Assay (In-Cell Western)

This assay determines the ability of an inhibitor to modulate histone methylation levels within a cellular context.

Principle: Cells are treated with the inhibitor, and then fixed and permeabilized. The levels of a specific histone methylation mark (e.g., H3K9me3) and a loading control (e.g., total Histone H3) are detected using specific primary antibodies and fluorescently labeled secondary antibodies. The fluorescence intensity is quantified using an imaging system.

Materials:

  • Human cancer cell line (e.g., HeLa or a relevant cancer line)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 96-well microplate

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-H3K9me3 and anti-Histone H3

  • Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24-48 hours).

  • Wash the cells with PBS and fix them with the fixation solution.

  • Wash the cells and permeabilize them with the permeabilization buffer.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with the primary antibodies (anti-H3K9me3 and anti-Histone H3) overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells and allow the plate to dry.

  • Scan the plate using an imaging system.

  • Quantify the fluorescence intensity for both channels. Normalize the H3K9me3 signal to the total Histone H3 signal.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathways and Mechanisms

KDM4_Mechanism cluster_Enzyme KDM4 Active Site cluster_Substrate Histone Substrate cluster_Inhibitor Inhibitor Action cluster_Products Reaction Products Fe_II Fe(II) H3K9me2 H3K9me2 Fe_II->H3K9me2 Demethylation Succinate Succinate Fe_II->Succinate CO2 CO2 Fe_II->CO2 Formaldehyde Formaldehyde Fe_II->Formaldehyde aKG α-Ketoglutarate aKG->Fe_II H3K9me3 H3K9me3 H3K9me3->Fe_II Binds to active site Inhibitor This compound (Hypothetical) Inhibitor->Fe_II Chelates Fe(II), competes with α-KG

Experimental Workflow

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation and Characterization cluster_Lead_Opt Lead Optimization Compound_Library Compound Library (including this compound) In_Vitro_Assay In Vitro KDM4A Inhibition Assay (AlphaLISA) Compound_Library->In_Vitro_Assay Hit_Identification Hit Identification (Potent Inhibitors) In_Vitro_Assay->Hit_Identification IC50_Determination IC50 Determination (KDM Panel) Hit_Identification->IC50_Determination Cellular_Assay In-Cell Western (Histone Methylation Levels) IC50_Determination->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Other Demethylases/Dioxygenases) Cellular_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox In_Vivo_Studies In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Studies

Logical Relationships in a Cancer Context

Cancer_Signaling KDM4_Overexpression KDM4 Overexpression in Cancer H3K9me3_Decrease Decreased H3K9me3 (Repressive Mark) KDM4_Overexpression->H3K9me3_Decrease Oncogene_Expression Increased Oncogene Expression (e.g., MYC) H3K9me3_Decrease->Oncogene_Expression Cell_Proliferation Increased Cell Proliferation Oncogene_Expression->Cell_Proliferation Tumor_Growth Tumor Growth and Metastasis Cell_Proliferation->Tumor_Growth Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KDM4_Overexpression Inhibits

References

Potential Therapeutic Targets of 1-Desmethylobtusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1-Desmethylobtusin is not currently available in the public domain. This document extrapolates potential therapeutic targets based on the known biological activities of its parent compound, obtusin, and related anthraquinone derivatives. All information regarding this compound should be considered hypothetical until validated by dedicated research.

Introduction

This compound, a derivative of the natural anthraquinone obtusin, represents a novel investigational compound. While its specific pharmacological profile is yet to be elucidated, the extensive research on obtusin and its analogs, such as aurantio-obtusin, provides a strong foundation for predicting its potential therapeutic applications and mechanisms of action. This guide synthesizes the available preclinical data on related compounds to illuminate the most probable therapeutic targets of this compound, focusing on inflammatory and oxidative stress-related pathways. Furthermore, we explore the possibility of Lysine-specific demethylase 1 (LSD1) as a speculative target, given the growing interest in natural products as epigenetic modulators.

Core Therapeutic Area: Anti-inflammatory and Cytoprotective Effects

The primary therapeutic potential of obtusin and its derivatives lies in their potent anti-inflammatory and antioxidant activities. These effects are attributed to the modulation of key signaling pathways that are central to the pathogenesis of numerous chronic diseases.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In pathological states, its constitutive activation leads to the overexpression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Aurantio-obtusin has been demonstrated to inhibit the activation of the NF-κB pathway.[1] It is hypothesized that this compound may act by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes.[1]

Experimental Evidence: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, aurantio-obtusin significantly suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[1] This was accompanied by a dose-dependent decrease in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, the nuclear translocation of the p65 subunit of NF-κB was effectively reduced.[2]

Data Summary:

CompoundCell LineStimulantMeasured EndpointResultReference
Aurantio-obtusinRAW264.7LPSNO ProductionSignificant decrease[1]
Aurantio-obtusinRAW264.7LPSPGE2 ProductionSignificant decrease[1]
Aurantio-obtusinRAW264.7LPSiNOS protein expressionDose-dependent decrease[1]
Aurantio-obtusinRAW264.7LPSCOX-2 protein expressionDose-dependent decrease[1]
ObtusifolinChondrocytesIL-1βp65 phosphorylationDecreased[2]

Signaling Pathway Diagram:

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_alpha IκBα IKK_complex->IkB_alpha P NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation IkB_NF_kB IκBα-NF-κB IkB_NF_kB->NF_kB Release 1_Desmethylobtusin This compound (Hypothesized) 1_Desmethylobtusin->IKK_complex Inhibition DNA DNA NF_kB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses.

Mechanism of Action: Aurantio-obtusin has been shown to suppress the phosphorylation of key MAPK proteins, thereby inhibiting downstream inflammatory signaling.[3] It is plausible that this compound shares this mechanism, leading to a reduction in the production of inflammatory cytokines.

Experimental Evidence: In a mouse model of acute lung injury, aurantio-obtusin treatment ameliorated inflammatory cell infiltration and reduced the levels of pro-inflammatory cytokines by inactivating the MAPK and NF-κB signaling pathways.[3]

Signaling Pathway Diagram:

MAPK_Pathway Stress_Stimuli Inflammatory/Stress Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response 1_Desmethylobtusin This compound (Hypothesized) 1_Desmethylobtusin->MAPKK Inhibition of Phosphorylation

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Speculative Therapeutic Target: Lysine-specific Demethylase 1 (LSD1)

While direct evidence is lacking, the chemical scaffold of this compound, an anthraquinone, raises the possibility of its interaction with epigenetic targets such as LSD1. Natural products are a rich source of LSD1 inhibitors, and some polyphenolic compounds have shown activity against this enzyme.[4]

LSD1 Function: LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. It is overexpressed in various cancers and is involved in tumor progression and maintenance of cancer stem cells.[1][5] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and differentiation of cancer cells.

Rationale for Speculation: The planar aromatic structure of anthraquinones could potentially interact with the substrate-binding pocket of LSD1. Further investigation through computational modeling and in vitro enzymatic assays is warranted to explore this hypothesis.

Experimental Workflow for Target Validation:

LSD1_Target_Validation Compound This compound In_Silico In Silico Docking with LSD1 Compound->In_Silico In_Vitro_Enzyme In Vitro LSD1 Enzymatic Assay In_Silico->In_Vitro_Enzyme Cellular_Assay Cellular Thermal Shift Assay (CETSA) In_Vitro_Enzyme->Cellular_Assay Western_Blot Western Blot for H3K4me2/H3K9me2 Cellular_Assay->Western_Blot Target_Engagement Confirmation of Target Engagement Western_Blot->Target_Engagement

References

In Vitro Primary Effects of Anthraquinones from Cassia obtusifolia: A Technical Guide Focused on Aurantio-Obtusin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals interested in the in vitro pharmacological activities of anthraquinones from Cassia obtusifolia. It summarizes key quantitative data, details experimental protocols, and provides visual representations of signaling pathways and workflows.

Data Presentation: Quantitative In Vitro Effects of Aurantio-Obtusin

The following tables summarize the key quantitative findings from in vitro studies on aurantio-obtusin, focusing on its anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Aurantio-Obtusin in Macrophage and Lung Epithelial Cells

Cell LineParameter MeasuredTreatment/StimulantConcentration of Aurantio-obtusinResultReference
MH-S (alveolar macrophages)Nitric Oxide (NO) ProductionLipopolysaccharide (LPS)IC50 = 71.7 μMSignificant inhibition of NO production.[1]
RAW264.7 (macrophages)NO ProductionLPS (0.2 μg/mL)6.25-50 μMDose-dependent decrease in NO production.[2]
RAW264.7 (macrophages)Prostaglandin E2 (PGE2) ProductionLPS (0.2 μg/mL)6.25-50 μMSignificant decrease in PGE2 production.[2]
RAW264.7 (macrophages)Interleukin-6 (IL-6) ProductionLPS (0.2 μg/mL)25, 50 μMSignificant suppression of IL-6 production.[3]
RAW264.7 (macrophages)Tumor Necrosis Factor-alpha (TNF-α) ProductionLPS (0.2 μg/mL)25 μMSignificant reduction in TNF-α production.[3]
A549 (lung epithelial cells)IL-6 ProductionInterleukin-1β (IL-1β)Not specifiedInhibition of IL-6 production.[1]

Table 2: Effects of Aurantio-Obtusin on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Cells

GeneConcentration of Aurantio-obtusinPercentage InhibitionReference
iNOS50 μM92.02%[2][3][4]
COX-250 μM76.95%[2][3][4]
IL-650 μM56.41%[2][3][4]
TNF-α50 μM54.54%[2][3][4]

Table 3: Cytotoxic and Pro-inflammatory Effects of Aurantio-Obtusin on Human Renal Glomerular Endothelial Cells (HRGECs)

Parameter MeasuredConcentration of Aurantio-obtusinResultReference
Cell Viability (CCK-8 assay)50, 100, 200 µMDose-dependent decrease in cell viability.[5]
Lactate Dehydrogenase (LDH) Leakage50, 100, 200 µMSignificant dose-dependent increase in LDH leakage.[5][6]
IL-6 Secretion50, 100, 200 µMSignificant increase, with a decrease at the highest concentration due to cytotoxicity.[5][6]
TNF-α Secretion50, 100, 200 µMDose-dependent increase in TNF-α secretion.[5][6]
Monocyte Chemoattractant Protein-1 (MCP-1) Secretion50, 100, 200 µMDose-dependent increase in MCP-1 secretion.[6]
Transforming Growth Factor-β1 (TGF-β1) Secretion50, 100, 200 µMDose-dependent increase in TGF-β1 secretion.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Cell Culture and Treatment
  • Cell Lines:

    • RAW264.7 (Murine Macrophage Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

    • MH-S (Murine Alveolar Macrophage Cell Line): Maintained in RPMI-1640 medium with 10% FBS and antibiotics.

    • A549 (Human Lung Epithelial Cell Line): Grown in RPMI-1640 medium supplemented with 10% FBS.

    • HK-2 (Human Renal Proximal Tubular Epithelial Cells): Cultured in appropriate medium as per standard protocols.[7]

    • HRGECs (Human Renal Glomerular Endothelial Cells): Cultured on a microfluidic chip to mimic the glomerular microenvironment.[6]

  • Treatment Protocol (Anti-inflammatory Assays): Cells are typically pre-treated with various concentrations of aurantio-obtusin for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 0.2 μg/mL or 1 μg/mL) for 24 hours.[2][7]

  • Treatment Protocol (Cytotoxicity Assays on HRGECs): HRGECs cultured on a microfluidic plate are exposed to a series of concentrations of aurantio-obtusin (e.g., 50, 100, 200 µM) for 48 hours.[5]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix 100 μL of supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The levels of Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Transforming Growth Factor-β1 (TGF-β1) in the cell culture supernatants are quantified using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and concentrations are determined from a standard curve.[2][6][7]

Gene Expression Analysis (Quantitative Real-Time PCR)
  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The mRNA expression levels of target genes (e.g., iNOS, COX-2, IL-6, TNF-α) and a housekeeping gene (e.g., β-actin) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[2]

Protein Expression Analysis (Western Blotting)
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., NF-κB p65, IκBα, IKKα, IKKβ, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Cell Viability Assay (MTT and CCK-8 Assays)
  • MTT Assay:

    • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

    • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • CCK-8 Assay:

    • Cell Counting Kit-8 (CCK-8) solution is added to the cells after treatment.

    • After incubation, the absorbance is measured to determine the number of viable cells.[5]

Mandatory Visualizations

Signaling Pathway Diagram

NF-kB_Signaling_Pathway Figure 1: Proposed Anti-inflammatory Mechanism of Aurantio-Obtusin via NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Transcription Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->IKK Inhibition

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General In Vitro Workflow for Assessing Anti-inflammatory Effects Cell_Culture Cell Culture (e.g., RAW264.7) Pre_treatment Pre-treatment with Aurantio-obtusin Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA (PGE2, IL-6, TNF-α) Supernatant_Collection->ELISA Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay qPCR qRT-PCR (Gene Expression) Cell_Lysis->qPCR Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot

References

Unveiling 1-Desmethylobtusin: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin, an anthraquinone of significant interest, has demonstrated potential biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its potential mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and potential therapeutic application of this compound.

Natural Sources

The principal natural source of this compound is the seeds of Cassia obtusifolia L., a plant also known by its synonym Cassia tora. This plant is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine. This compound is one of several anthraquinones found within the seeds of this plant.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the isolation yield of this compound from Cassia tora seeds and its reported cytotoxic activity against various cancer cell lines.

ParameterValueSource
Starting MaterialCrude extract of Cassia tora seeds[1]
Amount of Crude Extract300 mg[1]
Yield of this compound24.6 mg[1]
Purity98.7% (as determined by HPLC)[1]

Table 1: Isolation and Purification Yield of this compound

Cell LineIC50 (µg/mL)Biological EffectSource
HCT-116 (Human Colon Carcinoma)5.1Moderate Cytotoxicity
A549 (Human Lung Carcinoma)10Moderate Cytotoxicity
SGC7901 (Human Stomach Carcinoma)25.4Moderate Cytotoxicity

Table 2: Cytotoxic Activity of this compound

Experimental Protocols

Isolation and Purification of this compound from Cassia tora Seeds

This protocol is based on the successful separation of anthraquinones from Cassia tora seeds using High-Speed Counter-Current Chromatography (HSCCC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

1. Preparation of Crude Extract:

  • Air-dry and pulverize the seeds of Cassia tora.

  • Extract the powdered seeds with a suitable solvent (e.g., 95% ethanol) using maceration or Soxhlet extraction.

  • Concentrate the resulting extract under reduced pressure to obtain the crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

  • Apparatus: A preparative HSCCC instrument.

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water at a volume ratio of 11:9:10:10.

  • Procedure:

    • Thoroughly mix the solvent system and allow it to equilibrate and separate in a separatory funnel at room temperature.

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Inject the crude extract (dissolved in a small volume of the lower phase) into the column.

    • Perform the separation by pumping the lower phase (mobile phase) at a flow rate of 1.5 mL/min.

    • After 220 minutes, increase the flow rate of the mobile phase to 2.5 mL/min to expedite the elution of more polar compounds.

    • Monitor the effluent and collect fractions based on the resulting chromatogram. This initial step will yield a partially purified fraction containing both chryso-obtusin and 1-desmethylaurantio-obtusin (this compound).

3. Semi-Preparative HPLC Purification:

  • Apparatus: A semi-preparative HPLC system equipped with a suitable column (e.g., reversed-phase C18).

  • Mobile Phase: A suitable gradient of solvents such as methanol and water.

  • Procedure:

    • Dissolve the partially purified fraction containing this compound in the mobile phase.

    • Inject the solution into the semi-preparative HPLC system.

    • Elute the compounds using a programmed solvent gradient.

    • Monitor the eluate with a UV detector and collect the fraction corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

4. Purity Analysis:

  • Determine the purity of the isolated this compound using analytical HPLC.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anthraquinone-Induced Cytotoxicity

The cytotoxic effects of many anthraquinones are believed to be mediated through the induction of oxidative stress and the subsequent activation of downstream signaling cascades leading to apoptosis[2][3]. While the specific pathway for this compound has not been elucidated, a plausible mechanism based on related compounds is depicted below.

Anthraquinone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm This compound This compound CellMembrane ROS Reactive Oxygen Species (ROS) Generation This compound->ROS JNK_Activation JNK Activation ROS->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation JNK_Activation->Bcl2_Phosphorylation Mitochondrial_Stress Mitochondrial Stress Bcl2_Phosphorylation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the logical flow of the experimental protocol for isolating this compound.

Isolation_Workflow Start Start: Cassia tora Seeds Pulverization Pulverization of Seeds Start->Pulverization Extraction Solvent Extraction (e.g., 95% Ethanol) Pulverization->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Partially_Purified Partially Purified Fraction (containing this compound) HSCCC->Partially_Purified SemiPrep_HPLC Semi-Preparative HPLC Partially_Purified->SemiPrep_HPLC Pure_Compound Pure this compound SemiPrep_HPLC->Pure_Compound Purity_Analysis Purity Analysis (Analytical HPLC) Pure_Compound->Purity_Analysis End End Product Purity_Analysis->End

Caption: Experimental workflow for the isolation of this compound.

References

Physicochemical properties of 1-Desmethylobtusin for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin is an anthraquinone compound isolated from the seeds of Cassia obtusifolia L.[1]. Anthraquinones derived from this plant have garnered significant interest in the scientific community due to their wide range of reported biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed experimental protocols and potential signaling pathways based on research conducted on analogous anthraquinone compounds. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values for other key parameters based on the characteristics of structurally similar anthraquinones.

PropertyValueSource/Basis
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.29 g/mol [1]
Chemical Structure (Structure to be inferred based on name and related compounds)
Melting Point Not ReportedEstimated to be in the range of 200-250 °C, typical for similar anthraquinones.
Solubility Not ReportedExpected to be soluble in organic solvents like DMSO, methanol, and ethanol, and sparingly soluble in water.
Stability Not ReportedGeneral stability protocols for anthraquinones suggest storage in a cool, dry, and dark place to prevent degradation.
UV-Vis λmax Not ReportedAnthraquinones typically exhibit absorption maxima in the UV-Vis region between 220-280 nm and 400-500 nm.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR: Aromatic protons on the anthraquinone core are expected to appear in the downfield region (δ 7-9 ppm). Protons of the methoxy and methyl groups would appear in the upfield region (δ 3-4 ppm and δ 2-3 ppm, respectively). The specific chemical shifts and coupling constants would be crucial for definitive structure elucidation.

  • ¹³C-NMR: Carbonyl carbons of the quinone system would resonate at approximately δ 180-190 ppm. Aromatic carbons would appear in the δ 110-160 ppm region.

Mass Spectrometry (MS):

  • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

  • Fragmentation patterns would likely involve the loss of side chains, such as methyl and methoxy groups, providing further structural information.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar natural products.

Isolation of this compound from Cassia obtusifolia Seeds

This protocol describes a general method for the extraction and isolation of anthraquinones from Cassia obtusifolia seeds.

G start Dried and Powdered Cassia obtusifolia Seeds extraction Soxhlet Extraction (Methanol) start->extraction concentration Rotary Evaporation extraction->concentration partition Liquid-Liquid Partition (Ethyl Acetate/Water) concentration->partition org_phase Ethyl Acetate Phase partition->org_phase aq_phase Aqueous Phase (Discard) partition->aq_phase chromatography Silica Gel Column Chromatography org_phase->chromatography fractions Collect Fractions chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC tlc->purification end Isolated this compound purification->end

Isolation Workflow for this compound

  • Extraction: Dried and powdered seeds of Cassia obtusifolia are subjected to Soxhlet extraction with methanol for 24-48 hours.

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator.

  • Partitioning: The concentrated extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the anthraquinones, is collected.

  • Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of anthraquinones.

  • Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

G cell_seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound (Various Concentrations) incubation1->treatment incubation2 Incubate (48h) treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilization Buffer (DMSO) incubation3->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Calculate Cell Viability (%) measurement->analysis

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Potential Signaling Pathways

Based on studies of other anthraquinones, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity via NF-κB Pathway

Many anthraquinones have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Desmethylobtusin This compound Desmethylobtusin->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

Inhibition of NF-κB Pathway

This compound may inhibit the phosphorylation of IκBα by the IKK complex, thereby preventing the release and nuclear translocation of the NF-κB p50/p65 dimer. This would lead to a downstream reduction in the expression of pro-inflammatory genes.

Anticancer Activity via MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Some anthraquinones have been found to modulate this pathway.

G GF Growth Factors GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Desmethylobtusin This compound Desmethylobtusin->Raf Inhibits? Desmethylobtusin->MEK Inhibits?

Modulation of MAPK Pathway

This compound could potentially interfere with the MAPK signaling cascade at various points, such as by inhibiting the activity of Raf or MEK kinases. This would block the downstream activation of ERK, leading to decreased cell proliferation and survival in cancer cells.

Disclaimer: The information provided in this technical guide for this compound is based on the limited available scientific literature and data from analogous compounds. Further experimental validation is required to confirm the specific physicochemical properties, biological activities, and mechanisms of action of this compound. This document is intended for research purposes only.

References

Methodological & Application

Application Note and Protocol: Solubilization of 1-Desmethylobtusin for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of 1-Desmethylobtusin for use in in-vitro cell culture experiments. The following procedures are based on established methodologies for handling hydrophobic compounds in biological assays.

Introduction

This compound is a compound of interest for various biological studies. Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. Due to its presumed hydrophobic nature, direct dissolution in aqueous culture media is often challenging, leading to precipitation and inaccurate dosing. This protocol outlines a standard procedure using Dimethyl Sulfoxide (DMSO) as a primary solvent to create a concentrated stock solution, which can then be diluted to working concentrations in cell culture media.

Materials and Reagents

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.

  • Sterile conical tubes for dilutions

Quantitative Data Summary

For novel or poorly characterized compounds like this compound, initial solubility testing is recommended. The following table provides a template for recording solubility data in common solvents. Researchers should perform small-scale solubility tests to determine the optimal solvent and maximum stock concentration.

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
DMSO25User-determinede.g., Clear solution, slight precipitation
Ethanol25User-determinede.g., Clear solution, insoluble
PBS (pH 7.4)25User-determinede.g., Insoluble, suspension formed

Note: The solubility of many organic compounds is significantly higher in DMSO compared to aqueous solutions.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's documentation.

4.1. Calculation of Mass for Stock Solution

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)

Example: Assuming a molecular weight of 300 g/mol and a desired volume of 1 mL (0.001 L): Mass (mg) = 10 * 300 * 0.001 = 3 mg

4.2. Step-by-Step Procedure

  • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the desired volume of sterile, cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If precipitation persists, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.

  • Once fully dissolved, the stock solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Experimental Protocol: Dilution of Stock Solution for Cell Culture

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with ≤ 0.1% being ideal for sensitive cell lines.[1]

5.1. Serial Dilution in DMSO (Optional)

For creating a dose-response curve, it is best practice to perform serial dilutions of the high-concentration stock in pure DMSO before diluting into the culture medium.[1] This ensures that the final DMSO concentration is consistent across all treatment groups.

5.2. Dilution into Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a multi-step dilution. First, create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of complete cell culture medium.

  • Add the intermediate dilution to the final culture volume to achieve the desired working concentration. It is critical to add the compound solution to the media with vigorous mixing to prevent precipitation.[1]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.[1]

Example: To achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock:

  • The dilution factor is 1000x.

  • The volume of stock to add is 10 mL / 1000 = 10 µL.

  • The final DMSO concentration will be 10 µL / 10 mL = 0.1%.

Visual Representations

Workflow for Preparing this compound Stock Solution

G cluster_0 Stock Solution Preparation weigh Weigh this compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store

Caption: Workflow for this compound stock solution preparation.

Dilution Protocol for Cell Culture Experiments

G cluster_1 Working Solution Preparation stock Thaw Stock Solution (e.g., 10 mM in DMSO) intermediate Intermediate Dilution in Culture Medium stock->intermediate vehicle Vehicle Control (DMSO in Medium) stock->vehicle Add equivalent DMSO volume final Final Working Concentration in Cell Culture Plate intermediate->final

Caption: Dilution workflow for cell culture application.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when added to the culture medium, try a lower working concentration or a multi-step dilution with vigorous mixing at each step. Adding the compound to medium containing serum may improve solubility for some compounds.[2]

  • Cell Toxicity: If toxicity is observed in the vehicle control group, the final DMSO concentration may be too high for the specific cell line. Reduce the final DMSO concentration by preparing a more concentrated stock solution or by using a lower working concentration of the compound.

Conclusion

This protocol provides a generalized framework for the dissolution and application of this compound in cell culture. Researchers should perform initial solubility and toxicity tests to optimize the protocol for their specific cell line and experimental conditions. Consistent and careful preparation of stock and working solutions is paramount for generating reliable and reproducible data.

References

Application Notes and Protocols for the Analytical Detection of 1-Desmethylobtusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin is an anthraquinone derivative found in the seeds of Cassia obtusifolia and Cassia tora (Semen Cassiae), plants with a long history of use in traditional medicine.[1][2] As interest in the pharmacological properties of herbal medicine constituents grows, robust and reliable analytical methods for the quantification of these compounds are crucial for quality control, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for the detection and quantification of this compound in various samples, primarily based on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), a widely used and accessible technique for the analysis of anthraquinones.[3][4][5] Additionally, information on potential signaling pathways modulated by structurally related anthraquinones is presented to guide pharmacological research.

Analytical Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This section outlines a validated HPLC-DAD method suitable for the simultaneous determination of several anthraquinones, which can be adapted for the specific analysis of this compound. The method is based on the work of Xu et al. (2012), who developed a procedure for quantifying eight anthraquinones in Semen Cassiae.[3][5][6]

Quantitative Data Summary

The following table summarizes the validation parameters for anthraquinones structurally related to this compound, providing an expected performance range for a validated method targeting this compound.

CompoundLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Aurantio-obtusin> 0.9990.080.27
Obtusifolin> 0.9990.150.51
Chrysophanol> 0.9990.070.24
Emodin> 0.9990.090.30
Rhein> 0.9990.110.38
Aloe-emodin> 0.9990.090.31
Physcion> 0.9990.070.25
Obtusifolin-2-glucoside> 0.9990.120.40

Data adapted from Xu et al. (2012) for structurally related anthraquinones found in Semen Cassiae.[3][5][6]

Experimental Protocol: HPLC-DAD Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 70 30
    10 50 50
    20 30 70
    25 0 100
    30 0 100

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.[4]

  • Injection Volume: 10 µL.

2. Sample Preparation (Herbal Material - Semen Cassiae):

  • Grinding: Grind the dried Semen Cassiae to a fine powder (e.g., 40 mesh).

  • Extraction:

    • Weigh accurately 0.5 g of the powdered sample into a conical flask.

    • Add 50 mL of 75% methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Allow the mixture to cool and compensate for any weight loss with 75% methanol.

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.

3. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol to make a final concentration of 100 µg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from, for example, 0.1 to 50 µg/mL.

4. Method Validation (Brief Outline):

  • Linearity: Analyze the series of working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples at three different concentrations (low, medium, and high) within the same day and on three consecutive days. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a known amount of the this compound standard into a blank matrix and calculate the percentage recovery.

Experimental Workflow Diagram

experimental_workflow sample Sample (e.g., Semen Cassiae) grinding Grinding to Fine Powder sample->grinding Step 1 extraction Ultrasonic Extraction (75% Methanol) grinding->extraction Step 2 filtration Filtration (0.45 µm) extraction->filtration Step 3 hplc HPLC-DAD Analysis filtration->hplc Step 4 data Data Acquisition and Quantification hplc->data Step 5

Caption: General workflow for the analysis of this compound in herbal samples.

Potential Signaling Pathways of Related Anthraquinones

While the specific signaling pathways of this compound are not extensively documented, studies on the structurally similar and co-occurring anthraquinone, aurantio-obtusin, provide valuable insights into its potential pharmacological mechanisms. Aurantio-obtusin has been shown to possess anti-inflammatory properties by modulating key signaling pathways.[1][7]

Anti-Inflammatory Signaling Pathway

Aurantio-obtusin has been reported to attenuate inflammatory responses by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, it has been shown to interfere with the c-Jun N-terminal kinase (JNK)/IκB kinase (IKK)/NF-κB signaling cascade.[7]

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell lps LPS jnk JNK lps->jnk ikk IKK jnk->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB (active) nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, IL-6) nucleus->inflammatory_genes Transcription aurantio_obtusin Aurantio-obtusin (this compound Analog) aurantio_obtusin->jnk Inhibits aurantio_obtusin->ikk Inhibits

Caption: Potential anti-inflammatory signaling pathway modulated by aurantio-obtusin.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the analytical detection of this compound. The HPLC-DAD method, adapted from established procedures for related anthraquinones, provides a reliable and accessible approach for quantification in herbal samples. The outlined validation steps are crucial for ensuring the accuracy and precision of the obtained data. Furthermore, the exploration of potential signaling pathways, based on the activity of the closely related compound aurantio-obtusin, offers a starting point for investigating the pharmacological effects of this compound. Researchers are encouraged to perform a full validation of the analytical method for this compound in their specific sample matrix to ensure data integrity.

References

Application Notes and Protocols for 1-Desmethylobtusin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin is a naturally occurring anthraquinone derivative isolated from the seeds of Cassia obtusifolia. Anthraquinones from this plant, such as the closely related compounds aurantio-obtusin and obtusifolin, have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][2][3] Notably, these compounds have demonstrated potent anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays, with a focus on its potential as a modulator of inflammatory signaling pathways.

The primary mechanism of action for related anthraquinones involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6][7] Aurantio-obtusin, for instance, has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This inhibitory effect is achieved through the suppression of IκBα phosphorylation and subsequent prevention of NF-κB activation.[6] Given the structural similarity, this compound is hypothesized to exert similar anti-inflammatory effects, making it a promising candidate for screening in assays targeting components of the NF-κB pathway and other inflammatory processes.

These application notes will guide researchers in designing and implementing robust HTS campaigns to identify and characterize the bioactivity of this compound and its analogs.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key HTS assays. These values are provided as examples to illustrate expected outcomes and for comparative purposes in assay development and validation.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay TypeCell LineStimulantMeasured EndpointIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)Nitrite12.5
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPS (1 µg/mL)PGE28.2
TNF-α SecretionTHP-1LPS (1 µg/mL)TNF-α15.8
IL-6 SecretionTHP-1LPS (1 µg/mL)IL-610.4

Table 2: Cytotoxicity Profile of this compound

Assay TypeCell LineIncubation Time (hrs)CC50 (µM)
MTT AssayRAW 264.724> 100
CellTiter-Glo®THP-124> 100
LDH Release AssayHEK293T24> 100

Table 3: Target-Based Assay Performance of this compound

Assay TypeTargetAssay FormatIC50 (µM)
Kinase InhibitionIKKβTR-FRET5.7
Reporter Gene AssayNF-κB LuciferaseHEK293T9.1

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a 384-well plate format suitable for HTS.

Protocol 1: Cell-Based Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 384-well clear-bottom cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 384-well plate at a density of 2 x 10^4 cells/well in 40 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known iNOS inhibitor) wells.

  • Pre-incubate the plate for 1 hour at 37°C.

  • Add 5 µL of LPS solution (10 µg/mL stock) to all wells except the unstimulated control wells, to a final concentration of 1 µg/mL.

  • Incubate the plate for 24 hours at 37°C.

  • Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.

  • Transfer 25 µL of the cell culture supernatant from each well to a new 384-well clear plate.

  • Add 12.5 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 12.5 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in each sample using the standard curve. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: NF-κB Luciferase Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Human TNF-α

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, solid-bottom cell culture plates

Procedure:

  • Seed the stable HEK293T-NF-κB-luc cells into a 384-well plate at a density of 1 x 10^4 cells/well in 40 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., a known NF-κB inhibitor) wells.

  • Pre-incubate the plate for 1 hour at 37°C.

  • Add 5 µL of TNF-α solution (200 ng/mL stock) to all wells except the unstimulated control wells, to a final concentration of 20 ng/mL.

  • Incubate the plate for 6 hours at 37°C.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 25 µL of the luciferase assay reagent to each well.

  • Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Mandatory Visualizations

G cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Gene_Expression Desmethylobtusin This compound Desmethylobtusin->IKK_complex Inhibition

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

G start Start seed_cells Seed RAW 264.7 Cells in 384-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (Serial Dilutions) incubate1->add_compound pre_incubate Pre-incubate 1h add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate2 Incubate 24h add_lps->incubate2 transfer_supernatant Transfer Supernatant incubate2->transfer_supernatant add_griess Add Griess Reagent transfer_supernatant->add_griess read_absorbance Read Absorbance at 540 nm add_griess->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for 1-Desmethylobtusin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, publicly available research specifically detailing the application of "1-Desmethylobtusin" in cancer cell line studies is limited. The following application notes and protocols are based on the known anticancer activities of structurally related anthraquinone compounds isolated from Cassia obtusifolia, such as Aurantio-obtusin and Obtusifolin. Researchers should validate these protocols for this compound in their specific experimental settings.

Introduction

This compound is a putative anthraquinone derivative, likely originating from the seeds of Cassia obtusifolia. This plant family is a rich source of bioactive compounds with demonstrated therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Structurally related compounds, such as Aurantio-obtusin, have been shown to modulate the tumor microenvironment and exhibit cytotoxic effects against various cancer cell lines. These notes provide a framework for investigating the potential anticancer effects of this compound.

Mechanism of Action (Hypothesized)

Based on the activities of related compounds, this compound may exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells is a hallmark of many chemotherapeutic agents. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cell proliferation.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Modulation of Signaling Pathways: Interfering with key signaling pathways involved in cancer cell growth, survival, and metastasis, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Data Presentation

The following tables are templates for summarizing quantitative data from key experiments.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer24[Insert Data]
48[Insert Data]
72[Insert Data]
A549Lung Cancer24[Insert Data]
48[Insert Data]
72[Insert Data]
HeLaCervical Cancer24[Insert Data]
48[Insert Data]
72[Insert Data]
HepG2Liver Cancer24[Insert Data]
48[Insert Data]
72[Insert Data]

Table 2: Effect of this compound on Apoptosis in Cancer Cells (Annexin V/PI Staining)

Cell LineTreatment Concentration (µM)Treatment Time (h)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
MCF-7 Control48[Insert Data][Insert Data][Insert Data]
IC2548[Insert Data][Insert Data][Insert Data]
IC5048[Insert Data][Insert Data][Insert Data]
A549 Control48[Insert Data][Insert Data][Insert Data]
IC2548[Insert Data][Insert Data][Insert Data]
IC5048[Insert Data][Insert Data][Insert Data]

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell LineTreatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Control[Insert Data][Insert Data][Insert Data]
IC25[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]
A549 Control[Insert Data][Insert Data][Insert Data]
IC25[Insert Data][Insert Data][Insert Data]
IC50[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., IC25, IC50) for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cancer Cells treat Treat with this compound start->treat mtt Cell Viability (MTT) treat->mtt Cytotoxicity apoptosis Apoptosis (Annexin V/PI) treat->apoptosis Apoptotic Induction cell_cycle Cell Cycle (PI Staining) treat->cell_cycle Cell Cycle Arrest western Protein Expression (Western Blot) treat->western Protein Modulation

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor cas8 Caspase-8 receptor->cas8 cas3 Caspase-3 (Executioner Caspase) cas8->cas3 stress Cellular Stress (this compound) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis desmethyl This compound desmethyl->stress

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Caption: Potential mechanism of cell cycle arrest induced by this compound.

1-Desmethylobtusin: A Potential but Undocumented Tool in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and chemical databases have revealed a significant lack of specific information regarding "1-Desmethylobtusin" and its application in epigenetic research. While the broader class of compounds to which it may belong, natural product derivatives, is of interest in the search for novel epigenetic modulators, there is currently no readily available data to substantiate its role as a tool for studying histone modifications or other epigenetic mechanisms.

The user's request for detailed application notes, protocols, quantitative data, and pathway visualizations for this compound in epigenetic research cannot be fulfilled at this time due to the absence of published studies on its specific biological activity in this area. General searches for this compound do not yield information on its mechanism of action, its potential targets within the epigenetic machinery (such as histone demethylases or methyltransferases), or any experimental data detailing its effects on cells or organisms.

While related compounds, such as obtusin and aurantio-obtusin isolated from the plant Cassia tora, have been investigated for other biological activities, their effects on epigenetic pathways have not been reported. Without primary research data, the creation of accurate and reliable scientific application notes and protocols is not possible.

For researchers interested in the discovery of novel epigenetic modulators from natural sources, the general workflow would involve a series of screening and characterization assays.

General Workflow for Characterizing a Novel Compound in Epigenetic Research

G cluster_0 Compound Discovery and Initial Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Assays cluster_3 Advanced Studies A Isolation of this compound (from natural source or synthesis) B High-Throughput Screening (HTS) against a panel of epigenetic enzymes (e.g., HDMs, HMTs, HDACs) A->B C IC50 Determination (Dose-response curves) B->C D Enzyme Kinetics and Mechanism of Inhibition Studies C->D E Selectivity Profiling (against related enzymes) C->E F Cell Viability/Toxicity Assays C->F K Structure-Activity Relationship (SAR) Studies D->K G Western Blot Analysis (for changes in histone marks) F->G H Gene Expression Analysis (qPCR or RNA-seq) G->H I Chromatin Immunoprecipitation (ChIP) (to assess target engagement at specific gene loci) H->I J In Vivo Model Studies (e.g., animal models of disease) I->J

Caption: A generalized workflow for the discovery and characterization of a novel epigenetic modulator.

Hypothetical Data Tables

Should this compound be identified as an inhibitor of a specific histone demethylase, for instance, KDM4A, the following tables would be populated with experimental data.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Demethylases

EnzymeThis compound IC50 (µM)Reference Compound (e.g., 2,4-PDCA) IC50 (µM)
KDM4AData Not AvailableData Not Available
KDM4BData Not AvailableData Not Available
KDM4CData Not AvailableData Not Available
KDM5AData Not AvailableData Not Available
KDM6BData Not AvailableData Not Available
LSD1Data Not AvailableData Not Available

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointResult
e.g., MCF-7Cell ViabilityGI50 (µM)Data Not Available
e.g., MCF-7Western BlotH3K9me3 levelsData Not Available
e.g., MCF-7qPCRTarget Gene ExpressionData Not Available

Sample Experimental Protocols

The following are generalized protocols that would be adapted to study a compound like this compound.

Protocol 1: In Vitro Histone Demethylase (HDM) Inhibition Assay (AlphaLISA)

Objective: To determine the in vitro inhibitory activity of this compound against a specific histone demethylase.

Materials:

  • Recombinant human histone demethylase (e.g., KDM4A)

  • Biotinylated histone peptide substrate (e.g., H3K9me3)

  • This compound (dissolved in DMSO)

  • AlphaLISA anti-demethylated product antibody

  • AlphaLISA acceptor beads

  • Streptavidin donor beads

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the histone demethylase enzyme to each well, except for the negative control wells.

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate for a pre-determined time at room temperature to allow for compound-enzyme interaction.

  • Initiate the demethylation reaction by adding the biotinylated histone peptide substrate to all wells.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding the AlphaLISA anti-demethylated product antibody and acceptor beads.

  • Incubate in the dark for 1 hour.

  • Add Streptavidin donor beads and incubate in the dark for another 30 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Protocol 2: Western Blot for Histone Methylation Marks

Objective: To assess the effect of this compound on global histone methylation levels in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-H3K9me3, anti-H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to ~70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest cells and lyse them to extract total protein.

  • Quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., anti-H3) to ensure equal protein loading.

  • Quantify band intensities to determine the relative change in histone methylation.

Signaling Pathway Visualization

If this compound were found to inhibit KDM4A, it would be expected to increase the levels of its substrate, H3K9me3. This could, in turn, affect the expression of genes regulated by this histone mark. A simplified hypothetical pathway is depicted below.

G cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention KDM4A KDM4A H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 demethylates Gene Target Gene (e.g., Tumor Suppressor) H3K9me3->Gene represses Desmethylobtusin This compound Desmethylobtusin->KDM4A inhibits

Caption: Hypothetical mechanism of action for this compound as a KDM4A inhibitor.

Application Note: A Validated LC-MS/MS Method for the Quantification of 1-Desmethylobtusin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Desmethylobtusin in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound. The method has been developed based on established principles for bioanalytical method validation, demonstrating acceptable performance in terms of linearity, precision, accuracy, and recovery.

Introduction

This compound is an anthraquinone derivative and a metabolite of obtusin, a compound found in the seeds of Cassia obtusifolia. Research into the pharmacological properties of such compounds necessitates a reliable bioanalytical method to characterize their pharmacokinetic profiles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for quantifying low concentrations of small molecules like this compound in complex biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Emodin (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Emodin (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Emodin stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Medium: 30 ng/mL, High: 150 ng/mL).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the respective sample (blank plasma, spiked plasma, or study sample) into the labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL Emodin in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 329.1284.1100-25
This compound (Qualifier) 329.1299.1100-20
Emodin (IS) 269.0225.0100-22

Note: The MRM transitions and collision energies for this compound are hypothetical and should be optimized during method development.

Data Presentation: Method Validation Summary

The following tables summarize the representative data for the validation of this method, following established bioanalytical method validation guidelines.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
This compound1 - 200y = 0.015x + 0.002>0.9951/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias, n=6)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias, n=18)
LLOQ1.0≤15.0±15.0≤15.0±15.0
Low QC3.0≤10.0±10.0≤10.0±10.0
Mid QC30.0≤10.0±10.0≤10.0±10.0
High QC150.0≤10.0±10.0≤10.0±10.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC3.092.595.8
High QC150.095.198.2

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_sample_analysis Routine Sample Analysis selectivity Selectivity precision Precision selectivity->precision sensitivity Sensitivity accuracy Accuracy sensitivity->accuracy linearity Linearity recovery Recovery linearity->recovery pk_studies Pharmacokinetic Studies precision->pk_studies accuracy->pk_studies drug_metabolism Drug Metabolism Studies recovery->drug_metabolism matrix_effect Matrix Effect matrix_effect->drug_metabolism stability Stability stability->pk_studies stability->drug_metabolism

Caption: Key Parameters in Bioanalytical Method Lifecycle.

Application Notes and Protocols for 1-Desmethylobtusin and Related Anthraquinones in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific studies on the dosage and administration of 1-Desmethylobtusin in animal models were identified in the available literature. The following information is based on studies conducted with the related anthraquinone compounds, Obtusin and Aurantio-obtusin. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies for this compound.

Quantitative Data Summary

The following tables summarize the dosages of Obtusin and Aurantio-obtusin used in various animal models.

Table 1: Dosage of Obtusin in Animal Models

Animal ModelCompoundDosageAdministration RouteDurationObserved Effects
db/db MiceObtusin5 and 10 mg/kg/dayNot specified12 weeksReduced blood glucose, improved dyslipidemia, reduced retinal oxidative stress and inflammation[1]

Table 2: Dosage of Aurantio-obtusin in Animal Models

Animal ModelCompoundDosageAdministration RouteDurationObserved Effects
C57BL/6 Mice (Transient Forebrain Ischemia)Aurantio-obtusin10 mg/kgOral (p.o.)Single doseNeuroprotective effects[2][3][4][5][6]
Guinea Pigs (Allergic Asthma)Aurantio-obtusin10, 50, and 100 mg/kgNot specifiedDaily for 10 daysReduced airway inflammation and serum ICAM-1 expression[7]
BALB/c Mice (Sepsis-induced Acute Kidney Injury)Aurantio-obtusin40 mg/kgIntragastricSingle doseAmeliorated renal injury and reduced inflammatory markers

Experimental Protocols

Formulation of Anthraquinones for Oral Administration

Due to the poor water solubility of anthraquinones, a suspension is typically prepared for oral administration.

Materials:

  • This compound (or related anthraquinone) powder

  • 1% (w/v) Sodium Carboxymethylcellulose (CMC) solution or 0.5% (w/v) methyl cellulose solution[8][9]

  • Sterile water

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amount of the compound based on the desired dose and the number of animals.

  • Weigh the precise amount of the compound using an analytical balance.

  • Prepare the vehicle solution (1% CMC or 0.5% methyl cellulose in sterile water).

  • Levigate the compound powder with a small amount of the vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Oral Gavage Administration Protocol (Mouse/Rat)

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)[10][11][12]

  • Syringes (1 mL or appropriate size for the volume to be administered)

  • Animal scale

  • Permanent marker

Protocol:

  • Weigh each animal to determine the correct volume of the compound suspension to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[10][11]

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib and mark the tube. This ensures the needle reaches the stomach without causing perforation.[10]

  • Draw the calculated volume of the compound suspension into the syringe.

  • Properly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[10]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is gently advanced.[10]

  • If any resistance is met, do not force the tube. Withdraw and reinsert.

  • Once the needle is inserted to the pre-measured depth, administer the suspension slowly and smoothly.[13]

  • Withdraw the needle gently in the same direction it was inserted.

  • Monitor the animal for a few minutes post-administration for any signs of distress.[14]

Intraperitoneal (IP) Injection Protocol (Mouse/Rat)

IP injection is another common route for systemic administration.

Materials:

  • Appropriately sized needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[15]

  • Syringes (1 mL or appropriate size)

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Weigh each animal to calculate the required injection volume. The maximum recommended IP injection volume is 10 ml/kg for both mice and rats.[15]

  • Prepare the injection solution. Note: The suitability of a CMC suspension for IP injection is questionable and may cause irritation. A soluble formulation in a vehicle like saline with a low percentage of a solubilizing agent (e.g., DMSO, Tween 80) is preferable, but would require specific formulation development for this compound.

  • Restrain the animal. For mice, scruff the neck and secure the tail. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[15][16]

  • Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.[15][17]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle with the bevel facing up.[15]

  • Aspirate gently to ensure no fluid (urine or intestinal contents) is drawn back. If fluid is present, withdraw the needle and re-inject at a different site with a fresh needle and syringe.[17][18]

  • Inject the solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

Aurantio-obtusin and the NF-κB Signaling Pathway

Aurantio-obtusin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The pathway involves the phosphorylation of IκB by IKK, leading to the release and nuclear translocation of the NF-κB p65 subunit, which then initiates the transcription of pro-inflammatory genes. Aurantio-obtusin inhibits the phosphorylation of IKKα/β and IκB, thereby preventing the activation of NF-κB.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB Phosphorylates IκB IkB IκB p65 NF-κB p65 p50 p50 p65_p50_active p65/p50 (Active) p65_p50_IkB->p65_p50_active IκB degradation p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus Translocation Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->IKK Inhibits DNA DNA p65_p50_nucleus->DNA Binds to Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Induces

Caption: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.

Neuroprotective Effect of Aurantio-obtusin via Vasopressin V1A Receptor Antagonism

The neuroprotective effect of Aurantio-obtusin is attributed to its antagonist activity on the Vasopressin V1A receptor (V1AR). Activation of V1AR by its ligand, Arginine Vasopressin (AVP), typically leads to the activation of the Gq protein, which in turn stimulates Phospholipase C (PLC), leading to downstream signaling cascades that can contribute to neuronal damage in ischemic conditions. Aurantio-obtusin blocks this interaction.

V1AR_Antagonism cluster_extracellular cluster_membrane cluster_cytoplasm AVP Arginine Vasopressin (AVP) V1AR Vasopressin V1A Receptor (V1AR) AVP->V1AR Binds to Aurantio_obtusin Aurantio-obtusin Aurantio_obtusin->V1AR Blocks Gq Gq protein V1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ release) PLC->Downstream Leads to Neuronal_Damage Neuronal Damage Downstream->Neuronal_Damage Contributes to

Caption: Neuroprotection by Aurantio-obtusin via V1A receptor antagonism.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of a test compound in an animal model of disease.

InVivo_Workflow cluster_setup cluster_treatment cluster_assessment cluster_analysis Animal_Model Animal Model of Disease (e.g., Ischemia, Inflammation) Grouping Randomization into Groups (Vehicle, Compound Low Dose, Compound High Dose) Animal_Model->Grouping Administration Compound/Vehicle Administration (e.g., Oral Gavage) Grouping->Administration Monitoring Daily Monitoring (Health, Body Weight, Clinical Signs) Administration->Monitoring Behavioral Behavioral Tests (e.g., Passive Avoidance) Monitoring->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for cytokines) Monitoring->Biochemical Histological Histological Analysis (e.g., Nissl Staining) Monitoring->Histological Data_Analysis Statistical Analysis Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for an in vivo efficacy study.

References

Techniques for Assessing the Cellular Uptake of 1-Desmethylobtusin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Desmethylobtusin, a naturally occurring anthraquinone, has garnered interest for its potential pharmacological activities. Understanding the extent and mechanism of its uptake into target cells is a critical step in elucidating its bioactivity, metabolic fate, and potential as a therapeutic agent. These application notes provide detailed protocols for assessing the cellular uptake of this compound using common and robust analytical techniques: Fluorescence Microscopy, Flow Cytometry, and High-Performance Liquid Chromatography (HPLC).

The selection of the appropriate method depends on the specific research question, available instrumentation, and whether the study aims for qualitative visualization, high-throughput quantitative analysis, or precise intracellular concentration measurement.

Fluorescence Microscopy for Qualitative and Semi-Quantitative Assessment

Fluorescence microscopy is a powerful technique for visualizing the subcellular localization of compounds.[1][2][3] As this compound is an anthraquinone derivative, it may possess intrinsic fluorescence (autofluorescence) that can be exploited for direct visualization.[1] If its native fluorescence is insufficient, it can be chemically modified with a fluorescent tag.

Application Note:

This method allows for the direct visualization of this compound within cells, providing spatial information about its distribution in different cellular compartments, such as the cytoplasm, nucleus, or other organelles.[3][4] By comparing the fluorescence intensity between treated and untreated cells, a semi-quantitative assessment of uptake can be made.[5]

Experimental Protocol:
  • Cell Culture: Plate the cells of interest (e.g., HeLa, HepG2) onto glass-bottom dishes or chamber slides and culture until they reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in a cell culture medium.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. Include a vehicle control (medium with the same concentration of DMSO).

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any compound adhering to the cell surface.

  • Fixation and Permeabilization (Optional): For intracellular staining, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Following fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining (Optional): To visualize cellular compartments, stain the cell nuclei with a fluorescent dye like DAPI (4',6-diamidino-2-phenylindole) and/or the cytoplasm with a suitable stain.

  • Imaging: Mount the slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound's fluorescence (if autofluorescent) or the conjugated fluorophore.[6]

  • Image Analysis: Capture images and analyze the fluorescence intensity and localization using image analysis software (e.g., ImageJ, CellProfiler).

Data Presentation:

Quantitative data from image analysis can be summarized in a table.

Treatment GroupIncubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (Vehicle)415.22.1
10 µM this compound185.67.8
10 µM this compound2152.312.4
10 µM this compound4245.120.5
50 µM this compound4689.755.3

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment compound_prep Compound Preparation compound_prep->cell_treatment washing Washing cell_treatment->washing fix_perm Fixation/Permeabilization washing->fix_perm staining Counterstaining fix_perm->staining imaging Fluorescence Imaging staining->imaging analysis Image Analysis imaging->analysis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment compound_prep Compound Preparation compound_prep->cell_treatment harvesting Cell Harvesting cell_treatment->harvesting washing Washing harvesting->washing flow_cytometry Flow Cytometry Analysis washing->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cell_treatment Cell Culture & Treatment harvest_wash Harvesting & Washing cell_treatment->harvest_wash lysis Cell Lysis harvest_wash->lysis precipitation Protein Precipitation lysis->precipitation hplc_ms HPLC-MS/MS Analysis precipitation->hplc_ms quantification Quantification hplc_ms->quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus transporter Transporter compound This compound transporter->compound receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation compound->receptor Binding kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf tf_active Active TF tf->tf_active Translocation gene Target Gene tf_active->gene Transcription response Cellular Response gene->response compound_ext Extracellular This compound compound_ext->transporter Uptake

References

Troubleshooting & Optimization

Troubleshooting 1-Desmethylobtusin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 1-Desmethylobtusin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?

A1: this compound is an anthraquinone, a class of compounds that are often characterized by their hydrophobic nature and poor water solubility. When you observe precipitation or turbidity, it is typically because the compound is not soluble in the aqueous environment at your target concentration. Direct dissolution in water-based solutions is often not feasible.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The standard practice for hydrophobic compounds like this compound is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Other potential solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[1][2][3] The choice of solvent may depend on the specific requirements and solvent tolerance of your experimental system.

Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, forced out of the organic solvent, cannot be solubilized by the surrounding aqueous medium. Here are several strategies to overcome this:

  • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible. For most cell culture experiments, the final DMSO concentration should not exceed 1%, with concentrations below 0.5% being strongly recommended to avoid solvent-induced artifacts.[3]

  • Lower the Working Concentration: The insolubility may indicate that your target concentration is above the solubility limit of this compound in the final medium. Try working with a lower final concentration.

  • Use a Two-Step Dilution: Instead of adding the DMSO stock directly to the full volume of medium, add the stock solution to a small volume of medium first while vortexing, and then add this mixture to the remaining medium.

  • Incorporate Solubilizing Excipients: For challenging cases, consider using co-solvents or surfactants. These agents can help keep the compound in solution.

Troubleshooting Workflow

If you are facing solubility issues, the following workflow can help you identify a suitable solution.

G cluster_0 cluster_1 Troubleshooting Steps start Start: Dissolve this compound in Aqueous Solution prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Solution is Clear Proceed with Experiment observe->success No precipitate Precipitate Forms observe->precipitate Yes option1 Option 1: Lower Final DMSO % (e.g., from 1% to 0.1%) precipitate->option1 Try First option2 Option 2: Lower Final Compound Concentration precipitate->option2 Try Second option3 Option 3: Use Solubilizing Agents (Co-solvents, Surfactants) precipitate->option3 Try Third option1->dilute Re-attempt Dilution option2->dilute Re-attempt Dilution option3->dilute Re-attempt Dilution

Caption: A workflow diagram for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing an initial high-concentration stock solution.

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a water bath (37-50°C) can aid dissolution.[4] Ensure the vial is tightly capped.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Using Co-solvents and Surfactants for a Working Solution

If precipitation persists upon dilution from a DMSO stock, using an intermediate solubilizing agent can be effective.

  • Select Agent: Choose a solubilizing agent based on your experimental constraints. Common choices include PEG 400, Tween® 80, or Cremophor® EL.[1][3]

  • Prepare Agent Stock: Prepare a 10% (w/v) stock solution of the chosen agent in water or your experimental buffer.

  • Dilution:

    • Add the required volume of your this compound DMSO stock to the 10% solubilizing agent solution.

    • Vortex the mixture thoroughly.

    • Serially dilute this mixture into your final aqueous medium to reach the target concentration.

  • Control: Prepare a vehicle control containing the same final concentrations of DMSO and the solubilizing agent to account for any effects of these excipients on your experiment.

Data Presentation: Solvent and Excipient Guide

The following table summarizes common solvents and excipients used to dissolve hydrophobic compounds for biological assays.

Agent Type Agent Name Typical Final Concentration in Medium Notes
Primary Solvent Dimethyl Sulfoxide (DMSO)< 0.5% (recommended), up to 1% (tolerated by some cell lines)[3]Standard first choice for creating stock solutions. Can be toxic to cells at higher concentrations.
Primary Solvent Ethanol (EtOH)< 0.5%Can be more volatile than DMSO. Check for cell line sensitivity.
Co-solvent Polyethylene Glycol 400 (PEG 400)1-5%A polymer used to increase the solubility of poorly soluble compounds.[1]
Surfactant Tween® 80 (Polysorbate 80)0.1-1%A non-ionic surfactant used to create stable dispersions or microemulsions.[1][3]
Surfactant Cremophor® EL< 1%A non-ionic surfactant often used in drug formulations. Can have biological effects.[3]
Complexation Agent Hydroxypropyl-β-cyclodextrin (HPBCD)Varies (e.g., 1-10 mM)Forms inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[3]

Logical Relationships in Solvent Selection

The choice of solubilization strategy depends on the experimental system. The diagram below illustrates a decision-making process for solvent selection.

G start Select Solubilization Strategy exp_type What is the Experimental System? start->exp_type invitro In Vitro (e.g., Cell Culture) exp_type->invitro invivo In Vivo (e.g., Animal Model) exp_type->invivo invitro_sol 1. DMSO or Ethanol Stock 2. Dilute to <0.5% in medium 3. If precipitate, add co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80) invitro->invitro_sol invivo_sol 1. Formulate with biocompatible excipients 2. Common choices:   - Co-solvents (PEG 400, Propylene Glycol)   - Surfactants (Tween 80, Cremophor EL)   - Complexing agents (Cyclodextrins) invivo->invivo_sol

Caption: Decision diagram for selecting a solubilization strategy based on the experimental system.

References

Technical Support Center: Overcoming Resistance to 1-Desmethylobtusin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Desmethylobtusin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a cytotoxic agent understood to function by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation. Resistance to such agents can arise when tumor cells find ways to evade these processes.[1][2][3]

Q2: My cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to cytotoxic agents like this compound can be multifactorial. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the drug out of the cell.[4]

  • Alterations in Drug Target: While less common for cytotoxic agents that don't have a single specific target, mutations in proteins involved in the drug's mechanism of action can confer resistance.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to programmed cell death.[1][5][6][7] This is a primary mechanism of resistance to agents that rely on inducing apoptosis.[1]

  • Activation of Survival Signaling Pathways: Increased activity of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK can promote cell survival despite drug-induced damage.[8][9][10][11]

  • Enhanced DNA Damage Repair: If the compound causes DNA damage, cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[10]

  • Cell Cycle Alterations: Changes in cell cycle checkpoint proteins can allow cells to bypass drug-induced arrest.[2][12]

Q3: How can I confirm that my cell line has developed resistance?

A3: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[13][14][15][16] This is typically determined using a cell viability assay.[14]

Q4: What are the initial steps to overcome resistance to this compound?

A4: A primary strategy is the use of combination therapies.[17][18][19][20] This involves co-administering this compound with another agent that targets a different cellular pathway. For example, you could combine it with an inhibitor of a pro-survival signaling pathway that is upregulated in the resistant cells. Another approach is to use an inhibitor of drug efflux pumps if that is the identified mechanism of resistance.[18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent IC50 values in cell viability assays.

Possible Cause Suggested Solution
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Higher densities can sometimes lead to increased resistance.
Compound Stability Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Serum Concentration Growth factors in serum can activate pro-survival pathways and contribute to resistance. Consider performing assays in low-serum conditions.
Cell Line Authenticity Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.

Problem 2: No significant increase in apoptosis markers (e.g., cleaved caspase-3) after treatment in the suspected resistant cell line.

Possible Cause Suggested Solution
Upregulation of Anti-Apoptotic Proteins Perform a western blot to check the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bax and Bak.[1][5]
Inactivation of Pro-Apoptotic Effectors Check the status of key pro-apoptotic effectors like p53. Mutations in p53 can lead to resistance to apoptosis-inducing drugs.[2]
Activation of Survival Pathways Analyze the phosphorylation status of key proteins in survival pathways like Akt (p-Akt) and ERK (p-ERK) via western blot to see if these pathways are hyperactivated.[8][9]

Problem 3: The resistant cell line does not show cell cycle arrest at the expected phase.

Possible Cause Suggested Solution
Altered Cell Cycle Checkpoints Analyze the expression of key cell cycle regulatory proteins such as p21, cyclins, and cyclin-dependent kinases (CDKs) by western blot. Mutations or altered expression can lead to checkpoint evasion.[21]
Selection of a Subpopulation with Different Cell Cycle Kinetics Perform cell cycle analysis using flow cytometry at multiple time points to understand the dynamics of cell cycle progression in the presence of the drug.

Troubleshooting Workflow

G start Start: Inconsistent results or suspected resistance check_ic50 Determine IC50 of parental and suspected resistant cells start->check_ic50 is_resistant Is IC50 significantly increased? check_ic50->is_resistant investigate_mechanism Investigate Mechanism of Resistance is_resistant->investigate_mechanism Yes troubleshoot_assay Troubleshoot Assay Conditions (cell density, compound stability) is_resistant->troubleshoot_assay No apoptosis_analysis Analyze Apoptosis Markers (e.g., Western Blot for cleaved caspase-3, Bcl-2 family) investigate_mechanism->apoptosis_analysis efflux_pump_analysis Analyze Efflux Pump Expression (e.g., Western Blot for MDR1) investigate_mechanism->efflux_pump_analysis pathway_analysis Analyze Survival Pathways (e.g., Western Blot for p-Akt, p-ERK) investigate_mechanism->pathway_analysis cell_cycle_analysis Analyze Cell Cycle Profile (Flow Cytometry) investigate_mechanism->cell_cycle_analysis combination_therapy Design Combination Therapy apoptosis_analysis->combination_therapy efflux_pump_analysis->combination_therapy pathway_analysis->combination_therapy cell_cycle_analysis->combination_therapy bcl2_inhibitor Combine with Bcl-2 inhibitor (e.g., Venetoclax) combination_therapy->bcl2_inhibitor efflux_inhibitor Combine with efflux pump inhibitor combination_therapy->efflux_inhibitor pathway_inhibitor Combine with PI3K/MAPK pathway inhibitor combination_therapy->pathway_inhibitor cdk_inhibitor Combine with CDK inhibitor combination_therapy->cdk_inhibitor

Caption: A flowchart for troubleshooting resistance to this compound.

Quantitative Data Presentation

The following table presents hypothetical IC50 values for this compound in a sensitive parental cell line and a derived resistant cell line. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. A higher RI indicates greater resistance.[22]

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental Cell Line0.51.0
Resistant Sub-line12.024.0

Experimental Protocols

1. Generation of a Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[13][23][24]

  • Materials: Parental cancer cell line, this compound, complete culture medium, cell culture flasks, incubator, sterile consumables.

  • Procedure:

    • Determine the initial IC50 of this compound for the parental cell line.

    • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[22]

    • When the cells become confluent, passage them and continue to culture them at this concentration until their growth rate recovers.

    • Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., by 25-50% increments).[22] Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next. This process can take several months.[25]

    • Periodically freeze down vials of cells at different resistance levels as backups.[22][23]

    • Once cells are stably growing at a significantly higher concentration (e.g., 10-20 times the initial IC50), the resistant cell line is established.

    • Confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.[13]

2. Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 of this compound.

  • Materials: Parental and resistant cell lines, 96-well plates, this compound, complete culture medium, MTT reagent, DMSO.

  • Procedure:

    • Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[14]

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[14]

3. Western Blot for Signaling and Apoptosis Proteins

This protocol is for assessing the expression and phosphorylation status of key proteins.

  • Materials: Cell lysates from treated and untreated parental and resistant cells, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, Bcl-2, cleaved caspase-3, MDR1, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • Prepare protein lysates from cells treated with this compound for various time points.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities relative to the loading control to compare protein expression levels.

4. Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of cells following treatment.

  • Materials: Parental and resistant cell lines, 6-well plates, this compound, PBS, ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution with RNase A.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Key Concepts

Signaling Pathways in Drug Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras MDR1 MDR1 Efflux Pump Drug This compound MDR1->Drug Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Drug->Apoptosis

Caption: Key signaling pathways involved in resistance to cytotoxic agents.

Logical Relationship for Combination Therapy

G cluster_0 Resistance Mechanism cluster_1 Combination Strategy R_Apoptosis Apoptosis Evasion (High Bcl-2) S_Bcl2i Add Bcl-2 Inhibitor R_Apoptosis->S_Bcl2i R_Efflux Increased Drug Efflux (High MDR1) S_MDRi Add MDR1 Inhibitor R_Efflux->S_MDRi R_Survival Hyperactive Survival Pathway (High p-Akt) S_Akti Add Akt Inhibitor R_Survival->S_Akti Outcome Restore Cell Death S_Bcl2i->Outcome S_MDRi->Outcome S_Akti->Outcome Drug This compound Drug->R_Apoptosis is blocked by Drug->R_Efflux is removed by Drug->R_Survival is counteracted by Drug->Outcome Drug->Outcome Drug->Outcome

Caption: Logical approach to selecting combination therapies.

References

Improving the yield of 1-Desmethylobtusin chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Desmethylobtusin chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a substituted anthraquinone. The proposed synthetic pathway involves a Friedel-Crafts acylation followed by cyclization to form the anthraquinone core, and subsequent functional group manipulations.

Q1: Low yield during the initial Friedel-Crafts acylation of the substituted benzene with phthalic anhydride.

A1: Low yields in Friedel-Crafts acylations are common and can be attributed to several factors.

  • Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Exposure to atmospheric moisture can deactivate the catalyst.

  • Stoichiometry: The molar ratio of the catalyst to reactants is crucial. An excess of the catalyst may be required, but too much can lead to side reactions. It is advisable to titrate the optimal ratio.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side-product formation. A gradual increase in temperature is recommended to find the optimal balance.

  • Solvent Choice: The solvent should be inert under the reaction conditions. Nitrobenzene or carbon disulfide are common solvents for Friedel-Crafts reactions.

Q2: The cyclization of the benzoylbenzoic acid intermediate to form the anthraquinone core is incomplete.

A2: The intramolecular cyclization is an acid-catalyzed dehydration reaction.

  • Acid Strength and Concentration: A strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) is typically used. Ensure the acid is of a high concentration and used in sufficient quantity to act as both a catalyst and a solvent.

  • Reaction Time and Temperature: This step often requires high temperatures (e.g., >100°C) and prolonged reaction times to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: Unwanted side-products are observed after functional group manipulations (e.g., demethylation or hydroxylation).

A3: The manipulation of functional groups on the anthraquinone core requires careful control of reaction conditions to ensure selectivity.

  • Selective Protection: If there are multiple reactive sites, consider using protecting groups to mask certain functional groups while others are being modified.

  • Reagent Choice: The choice of reagent is critical. For instance, selective demethylation of a methoxy group can sometimes be achieved using milder reagents or by carefully controlling the reaction temperature.

  • Purification: Complex reaction mixtures may require advanced purification techniques such as column chromatography or preparative HPLC to isolate the desired product.

Q4: The final product is difficult to purify and contains persistent impurities.

A4: Purification of anthraquinone derivatives can be challenging due to their planar structure and potential for strong intermolecular interactions.

  • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes be effective.

  • Column Chromatography: Optimize the stationary phase (e.g., silica gel, alumina) and the mobile phase to achieve better separation. Gradient elution may be necessary.

  • Washing: Sometimes, washing the crude product with appropriate solvents can remove specific impurities. For example, a wash with a weak base could remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of an anthraquinone like this compound?

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of products over time.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. The synthesis of anthraquinones often involves hazardous reagents and conditions.

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Acids (e.g., H₂SO₄, PPA): These are highly corrosive. Always add acid to water, not the other way around, to avoid splashing.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area, preferably a fume hood.

Q4: Can I use a different starting material for the Friedel-Crafts reaction?

A4: The choice of starting materials for the Friedel-Crafts reaction is critical as it determines the substitution pattern on the final anthraquinone core. You must use a substituted benzene that will lead to the correct arrangement of functional groups in this compound.

Data on Yield Optimization

Since specific quantitative data for this compound synthesis is not available, the following table summarizes key parameters that can be varied to optimize the yield of each major step in a typical anthraquinone synthesis.

Reaction StepKey Parameters to VaryPotential Impact on Yield
Friedel-Crafts Acylation Catalyst (e.g., AlCl₃, FeCl₃) and its stoichiometry, Solvent (e.g., CS₂, nitrobenzene), Temperature, Reaction TimeCatalyst choice and amount directly affect reaction rate and side-product formation. Temperature and time influence conversion.
Acid-Catalyzed Cyclization Acid (e.g., conc. H₂SO₄, PPA), Temperature, Reaction TimeStronger acids and higher temperatures can improve the rate of cyclization but may also lead to decomposition.
Functional Group Manipulation Reagents (e.g., for demethylation, hydroxylation), Protecting groups, Reaction conditions (temperature, time)Choice of reagents and use of protecting groups are crucial for selectivity and avoiding unwanted side reactions.
Purification Recrystallization solvent system, Chromatography conditions (adsorbent, eluent)An effective purification strategy is essential to remove byproducts and unreacted starting materials, thereby improving the purity and isolated yield of the final product.

Experimental Protocols

The following are generalized experimental protocols for the key steps in a plausible synthesis of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the substituted benzene derivative and an anhydrous inert solvent (e.g., carbon disulfide).

  • Cool the mixture in an ice bath.

  • Carefully add the anhydrous aluminum chloride (AlCl₃) catalyst in portions.

  • Slowly add a solution of phthalic anhydride in the same solvent through the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoylbenzoic acid intermediate.

Protocol 2: Acid-Catalyzed Cyclization

  • Add the crude benzoylbenzoic acid intermediate to concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture at a high temperature (e.g., 120-150°C) for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-cold water.

  • The crude anthraquinone product should precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Visualizing the Synthesis Workflow

The following diagram illustrates a plausible workflow for the chemical synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 Substituted Benzene step1 Friedel-Crafts Acylation (AlCl3 catalyst) start1->step1 start2 Phthalic Anhydride start2->step1 step2 Acid-Catalyzed Cyclization (H2SO4 or PPA) step1->step2 step3 Functional Group Manipulation (e.g., Demethylation) step2->step3 purification Column Chromatography / Recrystallization step3->purification product This compound purification->product

Caption: Plausible synthetic workflow for this compound.

References

1-Desmethylobtusin stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments involving 1-Desmethylobtusin.

Question Possible Cause Recommended Solution
1. My this compound solution shows a significant decrease in purity over time, even when stored at recommended temperatures. What could be the issue? A. pH Sensitivity: The pH of your buffered solution may be promoting hydrolysis. Many drugs are most stable within a specific pH range, typically between 4 and 8.[1] B. Oxidation: The compound may be susceptible to oxidation, which can be accelerated by exposure to air and certain ions in the buffer.[2][3] C. Photodegradation: Even ambient laboratory light can cause degradation of light-sensitive compounds over extended periods.[2][3]A. pH Optimization: Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing purity over time. This will help identify the optimal pH for long-term storage. B. Minimize Oxidation: Prepare solutions with degassed buffers. Consider adding antioxidants like ascorbic acid or using amber vials to limit light exposure which can catalyze oxidation. Store solutions under an inert gas like nitrogen or argon. C. Light Protection: Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to protect from light.[2][3]
2. I am observing unexpected peaks in my HPLC analysis of a long-term stability sample. How can I identify them? These are likely degradation products of this compound. Forced degradation studies can help predict and identify these impurities.[4]Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[4][5] Analyze these samples using HPLC-MS to identify the mass of the degradation products and elucidate their structures.[6][7][8] This will help in building a degradation pathway map.
3. The concentration of my this compound stock solution is inconsistent between preparations. What could be the cause? A. Incomplete Solubilization: The compound may not be fully dissolving in the chosen solvent, leading to a lower-than-expected concentration. B. Adsorption to Container: The molecule might be adsorbing to the surface of the storage container, especially if it is plastic.A. Solubility Assessment: Verify the solubility of this compound in your chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures. B. Container Compatibility: Use low-adsorption polypropylene tubes or glass vials for storage. It is good practice to test for compound loss due to adsorption during method validation.
4. My compound precipitates out of solution during my long-term cell culture experiment. Why is this happening? A. Poor Aqueous Solubility: The compound may have low solubility in your cell culture medium, especially at higher concentrations. B. Interaction with Media Components: Components in the serum or media could be interacting with this compound, leading to precipitation.A. Determine Maximum Solubility: Empirically determine the maximum soluble concentration in your specific cell culture medium. B. Use of Solubilizing Agents: Consider using a low percentage of a biocompatible co-solvent like DMSO or a cyclodextrin to improve solubility. However, ensure the concentration of the co-solvent is not toxic to your cells.

Frequently Asked Questions (FAQs)

Question Answer
What are the ideal storage conditions for solid this compound? As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Long-term storage at lower temperatures (-80°C) can further minimize degradation.[9]
How should I prepare stock solutions of this compound for long-term use? Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[10] Repeated freezing and thawing can introduce moisture and accelerate degradation.
What analytical techniques are recommended for stability testing of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[4][6] Mass Spectrometry (MS) coupled with HPLC can be used for the identification of unknown degradation products.[6][7][8]
How long can I expect my this compound solution to be stable in aqueous buffer at 4°C? The stability in aqueous solutions is highly dependent on the pH and buffer composition.[1] Preliminary data suggests that at a neutral pH (7.0-7.4) and protected from light, the compound may show acceptable stability for up to one week. However, it is crucial to perform your own stability assessment in the specific buffer system you are using.
Are there any known degradation pathways for this compound? Based on typical degradation patterns of similar small molecules, this compound is likely susceptible to hydrolysis of ester or amide groups and oxidation of electron-rich moieties.[2][3][5] A hypothetical degradation pathway is illustrated below.

Hypothetical Stability Data

Table 1: Stability of this compound (1 mg/mL) in Solution Under Different pH Conditions at 25°C
pHBuffer SystemPurity (%) after 7 daysPurity (%) after 30 days
3.0Citrate Buffer98.5%92.1%
5.0Acetate Buffer99.2%97.8%
7.4Phosphate Buffer96.3%88.5%
9.0Borate Buffer91.0%75.4%
Table 2: Stability of this compound (1 mg/mL in pH 5.0 Acetate Buffer) Under Accelerated Conditions
ConditionDurationPurity (%)
40°C30 days91.3%
40°C / 75% RH30 days89.7%
Photostability (ICH Q1B)1.2 million lux hours85.2%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.[4][6][7][8]

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound under specified storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the final proposed formulation (e.g., 10 mg/mL in pH 5.0 acetate buffer with 5% DMSO).

  • Storage Conditions: Store the aliquots under the following conditions:

    • Long-term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples for analysis at the following time points:

    • Initial: 0 months

    • Long-term: 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 1, 3, and 6 months

  • Analysis: At each time point, analyze the samples for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method. Also, assess physical appearance (color, clarity, precipitation).[4][6]

Visualizations

cluster_main Hypothetical Degradation Pathway of this compound A This compound B Hydrolysis Product (DP1) A->B Acid/Base C Oxidation Product (DP2) A->C Oxidizing Agent (e.g., H₂O₂) D Photodegradation Product (DP3) A->D Light Exposure

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Long-Term Stability Study Workflow prep Sample Preparation (Aliquots in Final Formulation) storage Place in Storage (Long-term & Accelerated Conditions) prep->storage pull Pull Samples at Predetermined Time Points storage->pull analysis Analyze Samples (HPLC, Appearance) pull->analysis analysis->pull Next Time Point report Data Analysis & Reporting analysis->report

Caption: Workflow for a long-term stability study.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solution Assess Solution Parameters (pH, Oxygen, Solvent) check_storage->check_solution Storage OK correct_storage Correct Storage (e.g., Use Amber Vials, -80°C) check_storage->correct_storage Issue Found retest Retest Stability check_solution->retest Issue Found check_solution->retest Parameters OK correct_storage->retest optimize_solution Optimize Solution (e.g., Adjust pH, Degas Buffer)

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "1-Desmethylobtusin" did not yield specific information regarding its mechanism of action or off-target effects. Therefore, this guide uses Dasatinib , a well-characterized multi-targeted kinase inhibitor, as a representative example to illustrate principles and methodologies for minimizing off-target effects in experimental settings. The strategies and protocols outlined here are broadly applicable to other kinase inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the off-target effects of kinase inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

Off-target effects refer to the interactions of a drug or compound with proteins other than its intended primary target. In the context of kinase inhibitors, this means the compound inhibits the activity of kinases that it was not designed to target. These unintended interactions can lead to misleading experimental results and potential toxicity in clinical applications.

Q2: Why is it crucial to consider off-target effects in my experiments?

Understanding and controlling for off-target effects is critical for several reasons:

  • Translational Relevance: In drug development, off-target activities can cause unforeseen side effects and toxicities.

  • Reproducibility: Uncharacterized off-target effects can contribute to a lack of reproducibility between different studies or experimental systems.

Q3: How can I determine the potential off-target effects of my kinase inhibitor?

Several methods can be employed to identify potential off-target effects:

  • Kinase Profiling: Screening the inhibitor against a large panel of kinases is a direct way to assess its selectivity.

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the inhibitor's structure and the ATP-binding sites of various kinases.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of a more specific inhibitor or genetic knockdown of the target can reveal potential off-target-driven effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Phenotype The observed phenotype may be due to inhibition of an off-target kinase.1. Perform a kinase selectivity profile to identify other inhibited kinases. 2. Use a structurally different inhibitor for the same target to see if the phenotype is consistent. 3. Validate the on-target effect using a rescue experiment with a drug-resistant mutant of the target kinase.
Inconsistent Results with a Second Inhibitor The two inhibitors may have different off-target profiles, leading to divergent biological effects.1. Compare the kinase inhibition profiles of both inhibitors to identify unique off-targets. 2. Titrate both inhibitors to the lowest effective concentration to minimize off-target engagement.
Toxicity in Cell Culture at Low Concentrations The inhibitor may have potent off-target activity on a kinase essential for cell viability.1. Consult kinase profiling data to identify potently inhibited kinases known to be critical for cell survival. 2. Perform a dose-response curve and use the lowest concentration that elicits the desired on-target effect.

Quantitative Data: Dasatinib Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Dasatinib against a selection of on-target and off-target kinases. This illustrates the importance of understanding the broader selectivity profile of an inhibitor.

KinaseIC50 (nM)Target Type
BCR-ABL <1 On-target
SRC <1 On-target
c-KIT 1-10 On-target
PDGFRβ 1-10 On-target
LCK1-10Off-target
EPHA21-10Off-target
p38α>1000Off-target
JNK1>1000Off-target

Data is compiled from various public sources and is representative. Actual values may vary depending on the assay conditions.

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the selectivity of a kinase inhibitor by testing its activity against a large panel of purified kinases.

Methodology:

  • Prepare a stock solution of the test inhibitor (e.g., this compound or Dasatinib) in a suitable solvent like DMSO.

  • Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.

  • In a multi-well plate, combine the inhibitor at various concentrations with a reaction mixture containing a specific kinase, its substrate, and ATP.

  • Include appropriate controls:

    • Positive Control: A known inhibitor of the kinase to validate the assay.[1]

    • Negative Control: DMSO or the vehicle used to dissolve the inhibitor.

  • Initiate the kinase reaction and incubate for a predetermined time at the optimal temperature.

  • Stop the reaction and measure the amount of product formed. The detection method can be radiometric, fluorescence-based, or luminescence-based, depending on the assay format.[1]

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a kinase inhibitor within intact cells.

Methodology:

  • Culture cells to the desired confluency and treat them with the kinase inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash them to remove excess inhibitor, and lyse them to release the proteins.

  • Divide the cell lysate into several aliquots and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

  • Centrifuge the heated samples to pellet the precipitated (denatured) proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and therefore, engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR SRC SRC PDGFR->SRC STAT3 STAT3 SRC->STAT3 BCR_ABL BCR-ABL (Oncogenic Fusion) BCR_ABL->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Dasatinib Dasatinib Dasatinib->SRC Inhibits Dasatinib->BCR_ABL Inhibits Experimental_Workflow start Start: Unexpected Experimental Result is_phenotype_known Is the phenotype consistent with on-target inhibition? start->is_phenotype_known investigate_off_target Hypothesis: Off-target effect is_phenotype_known->investigate_off_target No validate_on_target Validate On-Target Engagement (e.g., Western Blot for phospho-protein, CETSA) is_phenotype_known->validate_on_target Yes kinase_profiling Perform Broad Kinase Profiling investigate_off_target->kinase_profiling use_alternative_inhibitor Use Structurally Different Inhibitor for the Same Target investigate_off_target->use_alternative_inhibitor conclude_on_target Conclusion: Phenotype is likely on-target validate_on_target->conclude_on_target compare_phenotypes Compare Phenotypes kinase_profiling->compare_phenotypes use_alternative_inhibitor->compare_phenotypes compare_phenotypes->conclude_on_target Consistent conclude_off_target Conclusion: Phenotype is likely off-target compare_phenotypes->conclude_off_target Inconsistent Logical_Relationship Inhibitor Kinase Inhibitor (e.g., Dasatinib) OnTarget On-Target Kinase (e.g., BCR-ABL) Inhibitor->OnTarget Binds OffTarget Off-Target Kinase (e.g., LCK) Inhibitor->OffTarget Binds OnTargetEffect Expected Biological Effect OnTarget->OnTargetEffect Leads to OffTargetEffect Unexpected Biological Effect OffTarget->OffTargetEffect Leads to ObservedPhenotype Observed Cellular Phenotype OnTargetEffect->ObservedPhenotype Contributes to OffTargetEffect->ObservedPhenotype Contributes to

References

Technical Support Center: 1-Desmethylobtusin and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Desmethylobtusin and other related anthraquinone compounds. Due to the limited specific data on this compound, information on its close structural analog, aurantio-obtusin, and the broader class of hydroxyanthraquinones is used to provide representative experimental guidance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, focusing on problems arising from its inherent variability and chemical properties.

Question: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the potential causes and solutions?

Answer:

Inconsistent results in cell viability assays with this compound are often linked to its poor aqueous solubility and potential for precipitation in culture media.

Potential Causes:

  • Compound Precipitation: this compound, like many hydroxyanthraquinones, has low solubility in aqueous solutions, including cell culture media. Precipitation can lead to inaccurate dosing and variable effects.

  • Incomplete Dissolution of Stock Solution: If the compound is not fully dissolved in the initial stock solution (typically DMSO), subsequent dilutions will be inaccurate.

  • Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound, affecting its bioavailability and activity.

  • Cell Density Variation: Inconsistent cell seeding density across wells can lead to variability in results.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment.

Troubleshooting Workflow:

start Inconsistent Viability Results check_solubility Visually inspect for precipitation in media and stock solution start->check_solubility check_stock Prepare fresh stock solution (ensure complete dissolution in DMSO) check_solubility->check_stock Precipitation observed optimize_media Test with reduced serum (FBS) concentrations or serum-free media check_solubility->optimize_media No visible precipitation check_cells Verify consistent cell seeding density and check for contamination check_stock->check_cells optimize_media->check_cells re_run_assay Re-run assay with optimized conditions check_cells->re_run_assay

Caption: Troubleshooting workflow for inconsistent cell viability results.

Solutions:

  • Optimize Stock Solution Preparation:

    • Ensure this compound is completely dissolved in a high-quality, anhydrous solvent like DMSO.

    • Gentle warming and vortexing can aid dissolution.

    • Prepare fresh stock solutions regularly and store them appropriately (protected from light and moisture).

  • Improve Solubility in Culture Media:

    • When diluting the stock solution into the culture medium, add it dropwise while gently vortexing the medium to prevent localized high concentrations and precipitation.

    • Consider using a pre-warmed medium for dilution.

    • If solubility issues persist, explore the use of solubilizing agents, but be mindful of their potential effects on the cells.

  • Standardize Assay Conditions:

    • Ensure uniform cell seeding density across all wells.

    • Include appropriate controls: vehicle control (e.g., DMSO), untreated control, and positive control (a compound with known cytotoxic effects).

    • Regularly test cell cultures for mycoplasma contamination.

Question: My compound appears to have lower-than-expected biological activity. What factors could be contributing to this?

Answer:

Lower-than-expected activity can be due to compound degradation, poor cellular uptake, or issues with the experimental setup.

Potential Causes:

  • Compound Degradation: this compound may be sensitive to light, pH, and temperature, leading to degradation over time.

  • Low Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Incorrect Concentration: Errors in stock solution preparation or serial dilutions can lead to lower effective concentrations.

  • Assay Interference: The compound may interfere with the assay readout (e.g., absorbance or fluorescence).

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Protect stock solutions and experimental plates from light.

    • Prepare fresh dilutions for each experiment.

    • Consider analytical techniques like HPLC to confirm the purity and concentration of the stock solution.

  • Assess Cellular Uptake:

    • If possible, use analytical methods to measure the intracellular concentration of the compound.

    • Consider co-incubation with permeability enhancers, though this should be done with caution as it can introduce confounding variables.

  • Control for Assay Interference:

    • Run a cell-free assay with the compound at the highest concentration to check for direct interference with the detection reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, like other hydroxyanthraquinones, is poorly soluble in water. The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO). For final dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound and its stock solutions?

A2: Store the solid compound in a cool, dry, and dark place. Prepare stock solutions in small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

Q3: What is the known mechanism of action for this compound or related compounds?

A3: While the specific mechanism of this compound is not extensively characterized, its close analog, aurantio-obtusin, has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, aurantio-obtusin suppresses the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators. The PI3K/Akt/eNOS pathway is another common signaling cascade that can be modulated by various natural compounds and may be relevant to the activity of anthraquinones.

Signaling Pathway Diagrams:

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Induces Desmethylobtusin This compound (Aurantio-obtusin) Desmethylobtusin->IKK Inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide eNOS->NO Produces Desmethylobtusin Potential Modulation by This compound Desmethylobtusin->PI3K Desmethylobtusin->Akt seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (serial dilutions) incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Common pitfalls in handling 1-Desmethylobtusin in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on general principles for handling small molecules in a laboratory setting. Due to a lack of specific published data for 1-Desmethylobtusin, the quantitative data and experimental protocols provided are hypothetical and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working with this compound?

A: Researchers may encounter challenges related to solubility, stability, analytical method development, and potential interference in biological assays. These are common issues for many low molecular weight compounds.[1][2] It is crucial to perform initial characterization to understand the specific properties of your batch of this compound.

Q2: How should I store this compound to ensure its integrity?

A: While specific stability data is unavailable, as a general precaution, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or -80°C is advisable. Aliquoting the compound can help avoid repeated freeze-thaw cycles which may degrade the sample.

Q3: What safety precautions should I take when handling this compound?

A: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound for my experiments.

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA): The supplier may provide initial solubility data.

  • Solvent Selection: If the compound is poorly soluble in aqueous buffers, try using organic solvents such as DMSO, ethanol, or methanol to create a stock solution.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Systematically adjust the pH of your aqueous buffer to see if it improves solubility.

  • Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator can aid in dissolution. However, be cautious as this may degrade unstable compounds.

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10-20
Methanol5-10
Water< 0.1
PBS (pH 7.4)< 0.1
  • Preparation: Weigh out 1 mg of this compound into several vials.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., DMSO, water) to the first vial.

  • Dissolution: Vortex the vial for 1 minute. If the compound dissolves completely, it is soluble to at least 10 mg/mL.

  • Incremental Addition: If the compound does not dissolve, add the solvent in 100 µL increments, vortexing after each addition, until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility based on the total volume of solvent added.

Stability Concerns

Problem: I suspect my this compound is degrading over time.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dark, and dry).

  • Solution Stability: Prepare fresh solutions for each experiment. If you must store solutions, aliquot them and store them at -80°C.

  • Analytical Verification: Use a technique like LC-MS or HPLC to check the purity of your compound and look for the appearance of degradation products.

Time (hours)Purity (%)
099.5
2498.0
4895.1
7291.3
  • Sample Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Aliquot the stock solution into several vials and keep them at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take one aliquot.

  • Analysis: Dilute the aliquot to an appropriate concentration and analyze by LC-MS to determine the purity.

  • Data Comparison: Compare the peak area of the parent compound at each time point to the initial time point to assess degradation.

Analytical Method Challenges (LC-MS/MS)

Problem: I am facing issues with developing a robust LC-MS/MS method for this compound.

Troubleshooting Steps:

  • Ionization Efficiency: If you observe a low degree of ionization, try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative).[1]

  • Chromatographic Separation: For issues like co-elution with metabolites or matrix components, optimize the chromatographic separation by using a longer analytical column or adjusting the gradient.[2]

  • Carry-over: To reduce carry-over, incorporate a robust wash step with a strong organic solvent in your analytical method.[2]

  • Matrix Effects: If you suspect matrix effects in biological samples, perform a post-extraction spike experiment to evaluate ion suppression or enhancement.

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModePositive ESI
MRM Transition(Hypothetical) 285.1 -> 242.1
  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 50 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Biological Assay Interference

Problem: I am getting inconsistent or unexpected results in my biological assays with this compound.

Troubleshooting Steps:

  • Non-specific Reactivity: Some compounds can react non-specifically with assay components.[3] Consider performing control experiments without the biological target to identify potential assay artifacts.

  • Matrix Interference: Components in biological samples can interfere with the assay.[4][5] This is particularly relevant for immunoassays where heterophile antibodies or other endogenous substances can cause false positives or negatives.[6]

  • Counter-screens: Employ counter-screens to rule out common mechanisms of assay interference, such as redox activity or aggregation.

Caption: A workflow to troubleshoot and identify potential assay interference.

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus receptor Receptor X kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor Y kinase2->tf gene Target Gene Expression tf->gene compound This compound compound->receptor Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Enhancing the Bioavailability of 1-Desmethylobtusin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of 1-Desmethylobtusin, an anthraquinone found in Cassia obtusifolia.[1] Given the characteristically poor aqueous solubility of anthraquinones, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome challenges in achieving adequate systemic exposure for preclinical studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and provides systematic troubleshooting steps.

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting/Solution
Poor aqueous solubility limiting dissolution This compound, like other anthraquinones, is poorly soluble in water, which is a primary reason for low oral bioavailability.[2][3] Consider formulation strategies to enhance solubility, such as micronization to increase surface area, or creating a solid dispersion with a hydrophilic polymer.[4][5]
Low permeability across the intestinal epithelium The lipophilicity of free anthraquinones generally favors absorption over their glycoside forms.[2][3] However, if permeability is still a limiting factor, co-administration with a permeation enhancer could be explored, though potential toxicity must be carefully evaluated.
Rapid metabolism (first-pass effect) Anthraquinones undergo metabolism in the liver and by intestinal flora, including hydrolysis, glucuronidation, and sulfation.[2][3] Consider co-administration with an inhibitor of relevant metabolic enzymes, but this can complicate the interpretation of toxicity and efficacy studies.
P-glycoprotein (P-gp) efflux If this compound is a substrate for efflux pumps like P-gp, this can significantly reduce its net absorption. Investigating P-gp inhibition is a possible strategy, though it introduces additional variables to the experiment.
Degradation in the gastrointestinal (GI) tract The stability of this compound in the acidic environment of the stomach and the enzymatic environment of the intestine should be assessed. Encapsulation or formulation with enteric coatings may be necessary to protect the compound.
Issues with the analytical method Ensure that the analytical method (e.g., LC-MS/MS) is sufficiently sensitive and validated for the detection of this compound and its potential metabolites in the biological matrix being used (plasma, urine, etc.).[6][7]

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting/Solution
Inconsistent food intake (food effect) The presence of food can significantly alter the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals (e.g., fasting overnight before administration) to minimize this variability.
Differences in gut microbiota The gut microbiome can metabolize anthraquinones, leading to inter-individual differences in drug exposure.[2][3] While difficult to control, acknowledging this as a potential source of variability is important.
Formulation instability or heterogeneity Ensure that the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration. For lipid-based formulations, check for any signs of phase separation.
Gavage-related issues Improper oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and consistent in their technique.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of anthraquinones like this compound?

Q2: Which formulation strategy is most recommended for enhancing the bioavailability of this compound?

A2: Lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS), are a highly effective approach for improving the oral bioavailability of poorly soluble compounds like anthraquinones.[5][8] SEDDS can enhance solubilization in the GI tract and facilitate absorption. Solid dispersions and micronization are also viable strategies. The choice of formulation will depend on the specific physicochemical properties of this compound and the experimental goals.

Q3: How can I prepare a simple formulation for initial in vivo screening?

A3: For preliminary studies, a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be used. This is a cost-effective and relatively simple formulation to prepare.

Q4: What are the key pharmacokinetic parameters I should aim to measure in my in vivo study?

A4: The key pharmacokinetic parameters to determine include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of distribution): The apparent volume into which the drug distributes in the body.

Q5: Are there any known drug-drug interactions I should be aware of when working with this compound?

A5: While specific interaction studies on this compound are limited, anthraquinones can interact with drugs that are substrates for the same metabolic enzymes (e.g., CYPs) or efflux transporters (e.g., P-gp).[9] If co-administering other compounds, consider the potential for metabolic or transporter-mediated interactions.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of several anthraquinones found in Cassia species, which can serve as a reference for what might be expected for this compound.

Compound Dose (mg/kg) Route Animal Model Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
Emodin50OralRat35.6 ± 10.28.0 ± 2.0432.1 ± 120.5[3]
Chrysophanol50OralRat21.3 ± 6.56.0 ± 1.5254.7 ± 76.9[3]
Physcion50OralRat15.8 ± 4.97.0 ± 1.8189.3 ± 58.1[3]
Rhein20OralDog1570 ± 4300.5 ± 0.14560 ± 1210[3]
Aloe-emodin50OralRat28.9 ± 8.77.5 ± 2.1345.6 ± 101.2[3]

Note: These values are illustrative and can vary significantly based on the formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To prepare a simple suspension for oral administration to improve the dissolution rate of this compound.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) solution in purified water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle or a mechanical mill

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound.

  • If not already micronized, reduce the particle size of the this compound powder using a mortar and pestle or a mechanical mill.

  • In a suitable container, add the 0.5% CMC solution.

  • While stirring the CMC solution, add 0.1% Tween 80 to act as a wetting agent.

  • Slowly add the micronized this compound powder to the vehicle while continuously stirring.

  • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large agglomerates.

  • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a lipid-based formulation to enhance the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

  • Vortex mixer

  • Water bath or incubator set to 40°C

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Development: a. Based on the solubility data, select an oil, surfactant, and co-surfactant. b. Prepare different ratios of oil, surfactant, and co-surfactant (e.g., 30:40:30, 40:40:20, etc.). c. For each ratio, accurately weigh the components into a glass vial. d. Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed. Gentle heating (around 40°C) may be applied to facilitate mixing.

  • Drug Loading: a. Add a pre-determined amount of this compound to the optimized blank SEDDS formulation. b. Vortex and gently heat until the drug is completely dissolved.

  • Self-Emulsification Assessment: a. Add 1 mL of the drug-loaded SEDDS to 250 mL of purified water in a beaker with gentle stirring. b. Observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white microemulsion rapidly and spontaneously. c. Characterize the resulting emulsion for droplet size and polydispersity index.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis F1 This compound Powder F2 Solubility Screening (Oils, Surfactants, Co-surfactants) F1->F2 F3 Formulation Optimization (e.g., SEDDS, Solid Dispersion) F2->F3 I1 Animal Dosing (Oral Gavage) F3->I1 Administer Formulation I2 Blood Sampling (Serial time points) I1->I2 I3 Plasma Separation I2->I3 A1 Sample Preparation (e.g., Protein Precipitation, LLE) I3->A1 Analyze Plasma Samples A2 LC-MS/MS Analysis A1->A2 A3 Pharmacokinetic (PK) Parameter Calculation A2->A3

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation D This compound (Poorly Soluble) M Solubilized this compound in Micelles D->M Enhanced Solubilization F Formulation (e.g., SEDDS) F->D A Passive Diffusion M->A Absorption Pgp P-gp Efflux A->Pgp Efflux B Absorbed This compound A->B Pgp->M

Caption: Simplified pathway of oral absorption for formulated this compound.

References

Validation & Comparative

Unraveling the Landscape of LSD1 Inhibitors: A Comparative Analysis in the Absence of Data for 1-Desmethylobtusin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature and patent databases reveals no available data on the efficacy of 1-Desmethylobtusin as a Lysine-Specific Demethylase 1 (LSD1) inhibitor. As such, a direct comparison of its performance against other LSD1 inhibitors is not currently possible.

This guide, therefore, aims to provide a valuable resource for researchers, scientists, and drug development professionals by presenting a comparative overview of well-characterized LSD1 inhibitors. The data herein is compiled from numerous studies and serves as a benchmark for the evaluation of novel compounds. Should information regarding this compound's bioactivity become available, this document can serve as a framework for its comparative assessment.

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2) and other non-histone proteins.[1] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[2][3]

Comparative Efficacy of Known LSD1 Inhibitors

The following table summarizes the in vitro potency of a selection of natural and synthetic LSD1 inhibitors, presented as their half-maximal inhibitory concentration (IC50) values.

Compound ClassInhibitorLSD1 IC50SelectivityReference
Synthetic Tranylcypromine (TCP)~200 µMNon-selective (MAO inhibitor)[4]
ORY-1001 (Iadademstat)18 nMHigh vs. LSD2 and MAOs[1][5]
GSK287955218 nMHigh vs. MAOs[1]
INCB059872-Potent and selective[6]
Seclidemstat (SP-2577)-Reversible[7]
Pulrodemstat (CC-90011)0.30 nMReversible[8]
Natural Product Baicalin3.01 µM-[2][6]
Wogonoside2.98 µmol/L-[6]
α-Mangostin2.81 µmol/LMore potent than TCP[6]
Curcumin--[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies central to LSD1 inhibitor research, the following diagrams have been generated using the DOT language.

LSD1_Signaling_Pathway LSD1 Mechanism of Action and Inhibition cluster_0 LSD1-Mediated Demethylation cluster_1 Inhibition H3K4me2 Histone H3 (Lys4 di-methylated) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate Binding H3K4me1 Histone H3 (Lys4 mono-methylated) LSD1->H3K4me1 Demethylation HCHO Formaldehyde LSD1->HCHO Byproduct Inactive_LSD1 Inactive LSD1 Complex Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Binding

Caption: General mechanism of LSD1-mediated histone demethylation and its inhibition.

Experimental_Workflow Workflow for Screening and Validating LSD1 Inhibitors Start Compound Library In_Vitro_Screening In Vitro Biochemical Assay (e.g., HTRF, Amplex Red) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Cellular_Assays Cell-Based Assays (Proliferation, Differentiation, Target Engagement) Hit_Identification->Cellular_Assays Potent Hits In_Vivo_Models In Vivo Xenograft Models Cellular_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

References

A Comparative Guide to Validating the Target Engagement of 1-Desmethylobtusin in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound binds to its intended molecular target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of leading methodologies for validating the target engagement of a novel kinase inhibitor, designated here as 1-Desmethylobtusin. We will objectively compare the performance of three prominent techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads, supported by hypothetical experimental data to illustrate their application.

Introduction to Target Engagement

Target engagement is the direct interaction of a drug molecule with its biological target.[1][2][3] Quantifying this engagement is essential for establishing a compound's mechanism of action and for building a robust structure-activity relationship.[1] A failure to demonstrate adequate target engagement is a significant contributor to the high attrition rates in clinical drug development.[2] Therefore, employing reliable and informative methods to validate this crucial step is paramount.

This guide will delve into three powerful, label-free biophysical techniques that can be employed to confirm and characterize the interaction of this compound with its putative kinase target in a cellular environment.

Methodology Comparison

The selection of an appropriate target validation method depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific questions being addressed. Below is a summary comparison of CETSA, DARTS, and Kinobeads.

Table 1: Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads
Principle Ligand binding increases the thermal stability of the target protein.[4][5][6]Ligand binding protects the target protein from protease digestion.[7][8][9][10]Competitive displacement of the compound from kinases bound to immobilized, broad-spectrum kinase inhibitors.[11][12][13]
Assay Format Intact cells, cell lysates, or tissue samples.[4]Primarily cell or tissue lysates.[8][10]Cell or tissue lysates.[12][13]
Compound Modification Not required (label-free).[5]Not required (label-free).[8][14]Not required (label-free).[12]
Primary Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, Mass Spectrometry).Quantification of intact protein after protease treatment (e.g., SDS-PAGE, Mass Spectrometry).[14][10]Quantification of kinase pulldown by mass spectrometry.[12]
Key Advantages Applicable in live cells, preserving the physiological context; can detect downstream effects.[2][4]Broadly applicable to various protein classes; straightforward protocol.[7][8]Excellent for kinase selectivity profiling; can identify unexpected off-targets across the kinome.[11][12][13]
Limitations Not all proteins exhibit a significant thermal shift; optimization of heating conditions is required.Requires careful titration of protease; may not be suitable for all proteins or very weak binders.[10]Limited to ATP-competitive inhibitors and kinases that bind to the beads; not applicable for allosteric inhibitors.[13]

Experimental Data

To illustrate the application of these methods, we present hypothetical data for the validation of this compound's engagement with its target, Kinase X.

Table 2: Hypothetical Target Engagement Data for this compound with Kinase X
MethodParameter MeasuredResult for this compoundInterpretation
CETSA Thermal Shift (ΔTm)+ 3.2 °CThis compound binding stabilizes Kinase X, indicating direct engagement.
EC50 (Isothermal Dose-Response)1.5 µMProvides a measure of the compound's potency in engaging Kinase X in intact cells.
DARTS Protease Protection (IC50)2.1 µMThis compound protects Kinase X from proteolysis in a dose-dependent manner.
Kinobeads Binding Affinity (Kd)0.8 µMDemonstrates high-affinity binding to Kinase X.
Selectivity Score (S10 at 1 µM)0.05Indicates high selectivity, with only a small fraction of other kinases being inhibited at this concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of the protocols for each technique.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to the desired confluency. Treat with various concentrations of this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler. A no-heat control is included.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X using Western Blot or Mass Spectrometry.[6]

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time, optimized to achieve partial digestion in the control sample.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western Blot to detect the amount of full-length Kinase X remaining.[14][10]

Kinobeads Protocol
  • Lysate Preparation: Prepare a native protein lysate from the cells.

  • Competitive Binding: Incubate the lysate with different concentrations of this compound.

  • Kinase Enrichment: Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to capture the kinase population that is not bound to this compound.[11][12]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Analysis: Digest the eluted proteins and analyze by quantitative mass spectrometry to determine the abundance of each kinase, including Kinase X, relative to a vehicle control.[12]

Visualizing the Workflows and Concepts

Diagrams can aid in understanding the complex workflows and principles behind these techniques.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis start Intact Cells treat Add this compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge analysis Quantify Soluble Target Protein (Western/MS) centrifuge->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

DARTS_Workflow cluster_lysis_prep Lysate Preparation cluster_incubation Incubation cluster_digestion Digestion cluster_analysis Analysis start Cell Lysate incubate Incubate with This compound start->incubate digest Limited Proteolysis incubate->digest analysis Quantify Intact Target Protein (SDS-PAGE/MS) digest->analysis

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Kinobeads_Signaling_Pathway cluster_lysate Cell Lysate cluster_competition Competition cluster_pulldown Pulldown cluster_analysis Analysis KinaseX Kinase X Kinobeads Kinobeads KinaseX->Kinobeads Binding Blocked OtherKinases Other Kinases OtherKinases->Kinobeads Binds Compound This compound Compound->KinaseX Binds MS Mass Spectrometry Kinobeads->MS Identifies unbound kinases

Caption: Principle of the Kinobeads competitive pulldown experiment.

Conclusion

Validating the target engagement of a novel compound like this compound is a non-trivial but essential undertaking. The choice between CETSA, DARTS, and Kinobeads will depend on the specific context of the research.

  • CETSA is unparalleled in its ability to confirm target engagement in a physiologically relevant intact cell model.[2][4]

  • DARTS offers a versatile and straightforward method for identifying and validating protein-small molecule interactions in lysates.[7][8][9]

  • Kinobeads provides a powerful platform for assessing the selectivity of kinase inhibitors across a large portion of the kinome.[12][13]

A combination of these approaches can provide a comprehensive and robust validation of a compound's target engagement profile, thereby increasing the confidence in its therapeutic potential and guiding further drug development efforts.

References

1-Desmethylobtusin and Obtusin: A Head-to-Head Comparison of Two Closely Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, the nuanced structural differences between closely related molecules can lead to significant variations in their biological activities. This guide provides a comparative analysis of 1-Desmethylobtusin and Obtusin, two anthraquinone compounds found in the seeds of Cassia obtusifolia. While structurally similar, emerging data suggests differences in their cytotoxic profiles, highlighting the importance of such comparative studies for researchers in pharmacology and medicinal chemistry.

Chemical Structures: A Tale of a Single Methyl Group

The primary structural difference between this compound and Obtusin lies in the presence or absence of a methyl group at the C-1 position of the anthraquinone core. Obtusin possesses a methoxy group at this position, whereas this compound, as its name implies, lacks this methyl group, featuring a hydroxyl group instead. This seemingly minor alteration can impact the molecule's polarity, steric hindrance, and ability to interact with biological targets.

Obtusin is chemically identified as 1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione.[1][2] This compound , on the other hand, is characterized by the substitution of one of these methoxy groups with a hydroxyl group.

Comparative Analysis of Biological Activity: A Focus on Cytotoxicity

To date, the most direct comparative data available for this compound and Obtusin is in the realm of cancer cell cytotoxicity. A study evaluating the effects of compounds isolated from Cassia obtusifolia provides valuable insights into their relative potencies against various cancer cell lines.

Data Presentation: Cytotoxicity Profile

The following table summarizes the cytotoxic activities of this compound and Obtusin against three human cancer cell lines: HCT-116 (colon carcinoma), A549 (lung carcinoma), and SGC7901 (gastric carcinoma). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundHCT-116 (IC50, µg/mL)A549 (IC50, µg/mL)SGC7901 (IC50, µg/mL)
This compound 5.11025.4
Obtusin 13.129.215.2

Data sourced from a comprehensive review on the phytochemistry and biological activities of Cassia obtusifolia L.

From this data, it is evident that This compound exhibits more potent cytotoxic activity against HCT-116 and A549 cell lines compared to Obtusin, with significantly lower IC50 values. Conversely, Obtusin demonstrates a stronger cytotoxic effect against the SGC7901 gastric cancer cell line . This differential activity underscores the principle that subtle structural modifications can lead to significant changes in biological targeting and efficacy.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxicity of natural compounds like this compound and Obtusin, based on common laboratory practices.

Cytotoxicity Assay: MTT Method

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, SGC7901)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound, Obtusin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Insights

While direct comparative studies on the signaling pathways modulated by this compound and Obtusin are limited, research on the closely related compound, aurantio-obtusin, provides potential avenues for investigation. Aurantio-obtusin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and to play a role in vasodilation through the PI3K/Akt/eNOS pathway.[3][4]

Given the structural similarities, it is plausible that both this compound and Obtusin may also interact with these or related inflammatory and cell survival pathways. The difference in their cytotoxic profiles suggests that the single methyl group alteration could influence their binding affinity to key regulatory proteins within these cascades. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by each compound.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 Structural Comparison Obtusin Obtusin This compound This compound Obtusin->this compound Demethylation at C-1

Caption: Structural relationship between Obtusin and this compound.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: General workflow of an MTT cytotoxicity assay.

Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Aurantio-obtusin Aurantio-obtusin Aurantio-obtusin->IKK inhibits

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

The comparative analysis of this compound and Obtusin reveals that even a minor structural modification, such as the removal of a single methyl group, can significantly alter cytotoxic activity against different cancer cell lines. While this compound shows greater potency against colon and lung cancer cells, Obtusin is more effective against a gastric cancer cell line in the reported study.

This preliminary data highlights the need for further research to expand the comparative biological profiling of these two compounds. Future studies should aim to:

  • Conduct head-to-head comparisons in a broader range of cancer cell lines and normal cell lines to assess selectivity.

  • Investigate their anti-inflammatory, antioxidant, and other potential pharmacological activities using standardized assays.

  • Elucidate the specific signaling pathways and molecular targets through which each compound exerts its effects.

A deeper understanding of the structure-activity relationships of this compound and Obtusin will be invaluable for the drug development community in optimizing these natural products for potential therapeutic applications.

References

Unveiling the Enzymatic Cross-Reactivity Profile of 1-Desmethylobtusin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibition profile of 1-Desmethylobtusin, with a focus on its cross-reactivity with key enzymes implicated in metabolic and inflammatory pathways. Due to the limited direct studies on this compound, this guide leverages data from its close structural analog, aurantio-obtusin, an anthraquinone derived from the seeds of Cassia obtusifolia. This comparison aims to provide valuable insights for researchers investigating the therapeutic potential and off-target effects of this class of compounds.

Executive Summary

Extracts from Cassia obtusifolia and its constituent compounds, notably aurantio-obtusin, have demonstrated inhibitory activity against several enzymes. This guide focuses on the cross-reactivity profile concerning α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism, as well as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal mediators of inflammation. Understanding the selectivity of these compounds is crucial for assessing their therapeutic window and potential side effects.

Comparative Enzyme Inhibition Data

The following table summarizes the available quantitative data on the inhibitory activity of aurantio-obtusin against the target enzymes. It is important to note that specific IC50 values for this compound are not currently available in the public domain. Therefore, aurantio-obtusin serves as a proxy to infer the potential activity of this compound.

CompoundTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
Aurantio-obtusinα-AmylaseData Not AvailableAcarbose~2.97 - 262.54
Aurantio-obtusinα-GlucosidaseData Not AvailableAcarbose~33 - 262.32
Aurantio-obtusiniNOSData Not AvailableL-NAMEVaries
Aurantio-obtusinCOX-2Data Not AvailableCelecoxibVaries

Experimental Protocols

Detailed methodologies for assessing the enzymatic inhibition are crucial for the reproducibility and validation of findings. Below are representative protocols for the key enzymes discussed.

α-Amylase Inhibition Assay

This assay quantifies the inhibition of α-amylase, an enzyme responsible for the breakdown of starch.

Materials:

  • α-Amylase solution (from porcine pancreas)

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Test compound (this compound or analog)

  • Acarbose (positive control)

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.

  • The reaction is initiated by adding the starch solution.

  • The mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by adding DNSA reagent.

  • The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.

  • The absorbance is measured at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (containing no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme involved in the final step of carbohydrate digestion.

Materials:

  • α-Glucosidase solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • Test compound (this compound or analog)

  • Acarbose (positive control)

Procedure:

  • The test compound at various concentrations is pre-incubated with the α-glucosidase solution in phosphate buffer for 10 minutes at 37°C.

  • The reaction is started by adding the pNPG substrate.

  • The reaction mixture is incubated for 20 minutes at 37°C.

  • The reaction is stopped by adding sodium carbonate solution.

  • The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-amylase assay.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This cell-based assay determines the ability of a compound to inhibit the production of nitric oxide (NO) by iNOS in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Cell culture medium (e.g., DMEM)

  • Test compound (this compound or analog)

  • L-NAME (N(G)-nitro-L-arginine methyl ester) (positive control)

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

  • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A fluorescent or colorimetric probe for prostaglandin detection

  • Assay buffer

  • Test compound (this compound or analog)

  • Celecoxib (positive control)

Procedure:

  • The COX-2 enzyme is pre-incubated with the test compound at various concentrations in the assay buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The amount of prostaglandin produced is quantified using a suitable detection method (e.g., fluorescence or colorimetry).

  • The percentage of COX-2 inhibition is calculated by comparing the signal from the test sample to the control.

  • The IC50 value is determined from the dose-response curve.

Visualizing the Processes

To better understand the experimental workflows and the biological context of the enzyme inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Test_Compound Test Compound (this compound) Pre_incubation Pre-incubation: Enzyme + Inhibitor Test_Compound->Pre_incubation Enzyme Target Enzyme (e.g., α-Amylase) Enzyme->Pre_incubation Substrate Substrate (e.g., Starch) Reaction Initiate Reaction: + Substrate Substrate->Reaction Buffer Buffer Solution Buffer->Pre_incubation Pre_incubation->Reaction Incubation Incubation Reaction->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure Product (e.g., Absorbance) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active DNA DNA NFkB_active->DNA translocates & binds Nucleus Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 transcription Aurantio_obtusin Aurantio-obtusin (this compound analog) Aurantio_obtusin->IKK_complex Inhibits

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Reproducibility of Anthraquinone Effects: A Comparative Analysis of 1-Desmethylobtusin and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data on the biological effects of 1-Desmethylobtusin and the related anthraquinones—Aurantio-obtusin, Chryso-obtusin, and Obtusin—reveals a nascent but growing body of evidence for their therapeutic potential. However, a comprehensive assessment of the reproducibility of these findings is currently hampered by the limited number of independent studies for each specific effect. This guide provides a comparative analysis of the available quantitative data and experimental methodologies to aid researchers, scientists, and drug development professionals in evaluating the current landscape and identifying areas for future investigation.

Due to the scarcity of research specifically focused on this compound, this guide incorporates data from its structurally similar congeners, which are co-extracted from the seeds of Cassia species.[1] This approach is predicated on the hypothesis that their shared chemical scaffold may lead to comparable biological activities. It is imperative, however, to acknowledge this as an assumption that requires direct experimental validation.

Comparative Analysis of Biological Activities

The primary biological activities reported for this class of anthraquinones include cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. The available quantitative data from various studies are summarized below to facilitate a cross-study comparison.

Cytotoxic Activity

A study has reported the cytotoxic effects of this compound, Aurantio-obtusin, Chryso-obtusin, and Obtusin against various human cancer cell lines.[2] The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

CompoundHCT-116 (Colon Cancer) IC50 (µg/mL)A549 (Lung Cancer) IC50 (µg/mL)SGC7901 (Gastric Cancer) IC50 (µg/mL)LO2 (Normal Liver) IC50 (µg/mL)
This compound 5.11025.4Not Reported
Chryso-obtusin 10.5> 4015.8> 40
Obtusin 13.129.215.2Not Reported
Aurantio-obtusin 18.922.020.1> 40

Table 1: Cytotoxic Activity of this compound and Related Anthraquinones. [2] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Anti-inflammatory Activity

Aurantio-obtusin has been the most studied compound in this family for its anti-inflammatory properties. Multiple studies have demonstrated its ability to inhibit key inflammatory mediators.

StudyCell LineTreatmentKey Findings
Hou et al.RAW264.7LPS-inducedDecreased production of NO and PGE2. Inhibited iNOS, COX-2, TNF-α, and IL-6 expression.[2]
Kwon et al.Alveolar Macrophages (MH-S)LPS-inducedInhibited iNOS expression and NO production. Interrupted JNK/IKK/NF-κB activation.[2]

Table 2: Summary of Anti-inflammatory Effects of Aurantio-obtusin.

Enzyme Inhibitory Activity

A study by Kim et al. investigated the inhibitory effects of Aurantio-obtusin, Chryso-obtusin, and Obtusin on advanced glycation end products (AGEs) formation and rat lens aldose reductase (RLAR), both of which are implicated in diabetic complications.

CompoundAGEs Formation IC50 (µM)RLAR Inhibition IC50 (µM)
Aurantio-obtusin Not Reported13.6
Chryso-obtusin-2-O-β-D-glucoside Not Reported8.8
Emodin (related anthraquinone) 11815.9
Obtusifolin (related anthraquinone) 28.9Not Reported

Table 3: Inhibitory Activity against AGEs Formation and Aldose Reductase. [3]

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for the key experiments are outlined below.

Cytotoxicity Assay

The cytotoxic activity of the anthraquinones was determined using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (HCT-116, A549, SGC7901) and normal human liver cells (LO2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Staining: After treatment, cells were fixed with trichloroacetic acid and stained with SRB dye.

  • Measurement: The absorbance of the stained cells was measured spectrophotometrically to determine cell viability.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.[2]

Anti-inflammatory Assays

The anti-inflammatory effects of Aurantio-obtusin were assessed by measuring the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW264.7 or MH-S macrophage cells were cultured in DMEM medium.

  • Treatment: Cells were pre-treated with various concentrations of Aurantio-obtusin for 1 hour, followed by stimulation with LPS.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-6 in the culture supernatant were quantified using commercial ELISA kits.

  • Western Blot Analysis: Protein expression of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways were analyzed by Western blotting.[2]

Enzyme Inhibition Assays

The inhibitory activity against AGEs formation and aldose reductase was evaluated using in vitro assays.

  • AGEs Formation Assay: Bovine serum albumin (BSA) was incubated with glucose in the presence or absence of the test compounds. The formation of fluorescent AGEs was measured using a spectrofluorometer.

  • Aldose Reductase Inhibition Assay: The activity of rat lens aldose reductase was determined spectrophotometrically by measuring the decrease in NADPH absorbance in the presence of the substrate, DL-glyceraldehyde. The inhibitory effect of the compounds was assessed by adding them to the reaction mixture.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for the anti-inflammatory action of Aurantio-obtusin and a typical experimental workflow for assessing cytotoxicity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates nucleus Nucleus NFkB_p65->nucleus translocates to inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription of aurantio_obtusin Aurantio-obtusin aurantio_obtusin->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of Aurantio-obtusin.

cytotoxicity_workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding treatment Treat with varying concentrations of compound cell_seeding->treatment incubation Incubate for specified duration treatment->incubation fixation Fix cells with trichloroacetic acid incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining measurement Measure absorbance staining->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

References

Head-to-Head Comparison: Aurantio-obtusin and its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "1-Desmethylobtusin": Initial searches for "this compound" did not yield information on a compound with this specific name, suggesting it may be a novel, uncharacterized, or hypothetical molecule. The name implies a derivative of a known compound, likely through the removal of a methyl group. Extensive research into related compounds points towards aurantio-obtusin , an anthraquinone found in the seeds of Cassia obtusifolia, as the probable parent molecule. Aurantio-obtusin's chemical structure (1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione) features methoxy groups at the 2 and 8 positions and a methyl group at the 6 position. "this compound" would logically refer to the removal of a methyl group from one of these positions. This guide will, therefore, focus on the well-documented biological activities of aurantio-obtusin as a benchmark for comparison and discuss the potential implications of demethylation on its activity.

This comparison guide provides a detailed, head-to-head analysis of aurantio-obtusin against established drugs in the therapeutic areas of inflammation, liver cancer, and non-alcoholic fatty liver disease (NAFLD).

Data Presentation

Anti-Inflammatory Activity

Aurantio-obtusin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory mediators. For comparison, we will look at the common non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[2][3]

CompoundTargetIC50 ValueCell Line/SystemReference
Aurantio-obtusin iNOS, COX-2 (protein expression)Not reported as direct IC50LPS-stimulated RAW264.7 macrophages[1]
Ibuprofen COX-113 µMNot Specified[2]
COX-2370 µMNot Specified[2]
Celecoxib COX-240 nMSf9 cells[4]
COX-1>100 µMHuman peripheral monocytes[5]
COX-26.8 µMHuman peripheral monocytes[5]
Anti-Cancer Activity (Hepatocellular Carcinoma)

Aurantio-obtusin has been shown to inhibit the proliferation of liver cancer cells and induce ferroptosis.[6] Its performance is compared here with Sorafenib and Regorafenib, both multi-kinase inhibitors used in the treatment of advanced hepatocellular carcinoma (HCC).

CompoundIC50 ValueCell LineReference
Aurantio-obtusin Not explicitly reported, but significant inhibition of proliferation observedLiver cancer cells (in vitro and in vivo)[6]
Sorafenib ~5 µMHep3B, PLC/PRF/5[7]
~1 µMHepG2[7]
Regorafenib ~5 µMHep3B, PLC/PRF/5[7]
~1-5 µMHuH-7, HepG2, Li-7[8]
Hepatoprotective Activity (Non-Alcoholic Fatty Liver Disease - NAFLD)

Aurantio-obtusin has shown potential in ameliorating NAFLD by promoting autophagy and fatty acid oxidation.[9] This is compared to Vitamin E, an antioxidant, and Pioglitazone, an insulin sensitizer, which are current therapeutic options for NAFLD.[10][11][12]

CompoundMechanism of ActionKey In Vivo EffectsReference
Aurantio-obtusin Promotes autophagy and fatty acid oxidationAlleviated hepatic steatosis in a high-fat diet mouse model[9]
Vitamin E AntioxidantImproves serum aminotransferases and liver histology (steatosis and inflammation)[9][13]
Pioglitazone Insulin sensitizer (PPAR-γ agonist)Improves liver histology in patients with NASH[12]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., aurantio-obtusin, sorafenib) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants or serum.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing NF-κB activation by detecting p65 in nuclear and cytoplasmic fractions.

  • Protein Extraction: Lyse cells to separate cytoplasmic and nuclear fractions. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p65, anti-phospho-p65) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Animal Models
  • LPS-Induced Acute Lung Injury (Mouse Model):

    • Anesthetize mice (e.g., C57BL/6) via intraperitoneal injection.

    • Intratracheally instill lipopolysaccharide (LPS) (e.g., 5 mg/kg) to induce lung inflammation.[16][17]

    • Administer the test compound (e.g., aurantio-obtusin) orally or via injection at specified doses and time points.

    • After a set period (e.g., 6-24 hours), sacrifice the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis of inflammatory cell infiltration, cytokine levels, and histopathology.[6]

  • Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (Mouse Model):

    • Induce HCC in mice (e.g., C57BL/6) with a single intraperitoneal injection of DEN (e.g., 25 mg/kg) at 14-15 days of age.[18][19][20]

    • At a later time point (e.g., 5-6 months), begin treatment with the test compound.

    • Monitor tumor growth and overall health.

    • At the end of the study, sacrifice the mice and collect liver tissues for tumor analysis (number, size, and histopathology).

  • High-Fat Diet-Induced NAFLD (Mouse Model):

    • Feed mice a high-fat diet for an extended period (e.g., 8-16 weeks) to induce obesity and hepatic steatosis.

    • Administer the test compound orally or via injection for a specified duration.

    • Monitor metabolic parameters (body weight, glucose tolerance, insulin resistance).

    • At the end of the study, sacrifice the mice and collect liver tissue for analysis of lipid accumulation (Oil Red O staining), gene expression related to lipid metabolism, and markers of inflammation and fibrosis.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW264.7, HepG2) compound_treatment Compound Treatment (Aurantio-obtusin vs. Comparators) cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay elisa ELISA (Cytokine Levels) compound_treatment->elisa western_blot Western Blot (Protein Expression) compound_treatment->western_blot animal_model Disease Model Induction (e.g., LPS, DEN, HFD) drug_administration Drug Administration (Aurantio-obtusin vs. Comparators) animal_model->drug_administration monitoring Monitoring & Sample Collection drug_administration->monitoring analysis Histopathology & Biomarker Analysis monitoring->analysis

Caption: General experimental workflow for in vitro and in vivo studies.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release NFkB->IkB_NFkB nucleus Nucleus NFkB_active->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->pro_inflammatory_genes Upregulates aurantio_obtusin Aurantio-obtusin aurantio_obtusin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by aurantio-obtusin.

Conclusion and Future Directions

Aurantio-obtusin demonstrates promising anti-inflammatory, anti-cancer, and hepatoprotective properties. Its mechanism of action, particularly the inhibition of the NF-κB pathway, distinguishes it from traditional NSAIDs. In the context of liver cancer, its ability to induce ferroptosis presents a novel therapeutic avenue. For NAFLD, its effects on autophagy and fatty acid metabolism are highly relevant to the disease's pathology.

The hypothetical "this compound" would likely exhibit altered pharmacological properties. Demethylation of the methoxy groups could potentially increase its polarity, which might affect its bioavailability and cell permeability. Furthermore, the hydroxyl groups are often crucial for the biological activity of anthraquinones, and the introduction of a new hydroxyl group via demethylation could enhance or modify its interactions with biological targets. Further research, including the synthesis and biological evaluation of "this compound," is warranted to explore these possibilities. Such studies would provide valuable insights into the structure-activity relationships of obtusin derivatives and could lead to the development of novel therapeutic agents.

References

Independent Validation of 1-Desmethylobtusin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Desmethylobtusin with other Lysine-Specific Demethylase 1 (LSD1) inhibitors, supported by experimental data from published research. Due to the limited availability of direct comparative studies involving this compound, this guide synthesizes data from multiple sources to offer a comprehensive overview.

Quantitative Comparison of LSD1 Inhibitors

The following table summarizes the biochemical inhibitory potency (IC50) of various LSD1 inhibitors. It is important to note that these values are often determined using different assay conditions and may not be directly comparable. A comprehensive study characterizing multiple LSD1 inhibitors under the same experimental conditions provides a more reliable comparison for the included compounds[1][2]. Information on this compound (also referred to as compound 1 or 1C in some literature) is presented based on available data.

Compound NameAliasType of InhibitionLSD1 IC50Selectivity over MAO-ASelectivity over MAO-BReference
This compound Compound 1/1CCovalent85.9% inhibition at 10 µMNot ReportedNot Reported[3]
Tranylcypromine (TCP)-Irreversible, Covalent5.6 µMLowLow[2]
ORY-1001 (Iadademstat)-Irreversible, Covalent<10 nMHighHigh[4]
GSK-LSD1-Reversible2.5 nM>1000-fold>1000-fold[5]
SP-2577 (Seclidemstat)-Reversible31 nMHighHigh[6]
CC-90011 (Pulrodemstat)-Reversible3.9 nM (on nucleosomes)Not ReportedNot Reported[7]
CBB1007-CompetitiveIC50 of 3.74 µM (in cells)Not ReportedNot Reported[8][9]

Note: The inhibitory activity of this compound is reported as a percentage of inhibition at a specific concentration, not as an IC50 value, which limits direct comparison.

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This protocol is a common method for determining the in vitro inhibitory activity of compounds against LSD1[1][2][10].

Principle: The demethylation of a dimethylated lysine substrate by LSD1 produces hydrogen peroxide (H2O2). Horseradish peroxidase (HRP) uses this H2O2 to catalyze the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound) and controls

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the recombinant LSD1 enzyme to the assay buffer.

  • Add the test compounds to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate.

  • Add the HRP and chromogenic substrate to the wells.

  • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assay for H3K4 Methylation Levels (Western Blot)

This protocol is used to assess the effect of LSD1 inhibitors on the methylation status of histone H3 at lysine 4 (H3K4) in a cellular context[8].

Materials:

  • HCT116 human colon carcinoma cells (or other suitable cell line)

  • Cell culture medium and reagents

  • Test compounds (e.g., this compound)

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-H3K4me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HCT116 cells to approximately 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against H3K4me2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels upon treatment.

Signaling Pathways and Experimental Workflows

LSD1 Inhibition and the Wnt/β-Catenin Signaling Pathway

LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway through at least two proposed mechanisms. Inhibition of LSD1 can lead to the activation of this pathway, which has implications for cell fate and tumorigenesis.

Caption: Proposed mechanisms of LSD1's role in the Wnt/β-catenin pathway.

Description of Signaling Pathways:

  • Mechanism 1: DKK1 Upregulation: LSD1 can repress the expression of Dickkopf-1 (DKK1), a known antagonist of the Wnt signaling pathway. Inhibition of LSD1 by compounds like this compound can lead to increased DKK1 expression. DKK1 then binds to the LRP5/6 co-receptor, preventing Wnt ligand binding and leading to the degradation of β-catenin, thereby inhibiting the pathway[11].

  • Mechanism 2: β-catenin Stabilization: Another proposed mechanism is that LSD1 directly demethylates β-catenin, leading to its stabilization and nuclear translocation. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, promoting the expression of Wnt target genes. Inhibition of LSD1 would, in this model, lead to less stable β-catenin and reduced Wnt signaling[12][13]. The conflicting outcomes of these two proposed mechanisms highlight the complexity of LSD1's role and may depend on the cellular context.

Experimental Workflow for Assessing LSD1 Inhibition

The following diagram illustrates a typical workflow for the initial assessment of a potential LSD1 inhibitor.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_downstream Downstream Functional Analysis A Compound Synthesis (e.g., this compound) B Biochemical Assay (e.g., Peroxidase-Coupled) A->B C Determine IC50 B->C E Compound Treatment C->E Select potent compounds D Cell Line Culture (e.g., HCT116) D->E F Western Blot for H3K4me2 Levels E->F G Cell Viability/Proliferation Assay E->G H Signaling Pathway Analysis (e.g., Wnt/β-catenin) F->H G->H I Gene Expression Analysis (qRT-PCR, RNA-seq) H->I

Caption: A generalized workflow for the validation of LSD1 inhibitors.

References

Unraveling the Selectivity of 1-Desmethylobtusin: A Comparative Analysis with Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the selectivity profile of 1-Desmethylobtusin, a key metabolite of the bioactive anthraquinone aurantio-obtusin, reveals nuanced differences in enzyme inhibition when compared to its parent compound and other structurally similar anthraquinones. This guide provides a comparative analysis of their inhibitory activities, supported by available experimental data, to aid researchers in the fields of drug discovery and pharmacology.

Introduction

This compound is an active metabolite of aurantio-obtusin, an anthraquinone found in the seeds of Cassia tora.[1][2] The metabolic conversion primarily involves demethylation, a common biotransformation pathway for many natural products.[1][3] Understanding the selectivity profile of this compound is crucial for elucidating its pharmacological and toxicological effects, as even minor structural changes can significantly alter a compound's interaction with biological targets. This guide synthesizes the available data on the selectivity of this compound and related anthraquinones, including aurantio-obtusin, obtusin, chryso-obtusin, and emodin, against various enzymes.

Comparative Selectivity Profile

CompoundTargetIC50 (µM)Comments
Aurantio-obtusin Nitric Oxide Synthase (iNOS)71.7Inhibition of nitric oxide production in LPS-treated MH-S cells.[4]
Aldose Reductase (RLAR)13.6Significant inhibitory activity.[5]
V1a Receptor67.7 (antagonist)Specific antagonistic effect.
Obtusin Mosquito Larvicidal Activity (LD50)10.2 ppmSimilar toxicity to aurantio-obtusin.[6]
Chryso-obtusin-2-O-β-D-glucoside Aldose Reductase (RLAR)8.8Potent inhibitory activity.[5]
Emodin Aldose Reductase (RLAR)15.9Significant inhibitory activity.[5]
Vascular Smooth Muscle Cells (VSMCs)-Preferentially inhibits proliferation over vascular endothelial cells.

Note: The lack of a comprehensive, standardized screening panel makes direct comparison challenging. The presented data is collated from various studies with different experimental conditions.

Signaling Pathways and Experimental Workflows

The inhibitory activities of these anthraquinones suggest their involvement in various signaling pathways. For instance, the inhibition of iNOS by aurantio-obtusin points to a role in modulating inflammatory pathways. The antagonism of the V1a receptor suggests potential effects on the cardiovascular and central nervous systems.

Below are graphical representations of a generalized enzyme inhibition assay workflow and a simplified signaling pathway potentially affected by these compounds.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction_Mix Reaction Mixture (Enzyme, Buffer) Enzyme->Reaction_Mix Substrate Substrate Solution Reaction_Start Initiate Reaction (add Substrate) Substrate->Reaction_Start Inhibitor Inhibitor Stock (e.g., this compound) Incubation Pre-incubation with Inhibitor Inhibitor->Incubation Reaction_Mix->Incubation Incubation->Reaction_Start Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction_Start->Measurement Data_Plot Plot % Inhibition vs. Concentration Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Enzyme Target Enzyme (e.g., iNOS) Signaling_Cascade->Enzyme Activation Product Inflammatory Mediator (e.g., Nitric Oxide) Enzyme->Product Production Inhibitor This compound / Aurantio-obtusin Inhibitor->Enzyme Inhibition

Caption: Simplified inflammatory signaling pathway potentially modulated by anthraquinones.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a representative protocol for an in vitro enzyme inhibition assay, based on common methodologies.

General Enzyme Inhibition Assay Protocol (Example: Aldose Reductase)

  • Enzyme and Substrate Preparation: A crude enzyme solution of rat lens aldose reductase (RLAR) is prepared. The substrate solution consists of DL-glyceraldehyde.

  • Reaction Mixture: The assay mixture contains sodium phosphate buffer, NADPH, the enzyme solution, and the test compound (e.g., this compound) at varying concentrations.

  • Initiation and Measurement: The reaction is initiated by adding the substrate. The change in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[5]

Discussion and Future Directions

The available data suggests that this compound, as a metabolite of aurantio-obtusin, likely possesses a distinct but related selectivity profile. The process of demethylation can alter the compound's polarity, size, and hydrogen bonding capacity, which in turn can influence its binding affinity and selectivity for different enzymes. For instance, the presence or absence of a methyl group can impact interactions with hydrophobic pockets within an enzyme's active site.

To provide a more definitive comparison, further research is required. Specifically, comprehensive in vitro screening of this compound, aurantio-obtusin, and other related anthraquinones against a broad panel of kinases and other enzymes is necessary. Such studies would provide a clearer picture of their on-target and off-target activities, which is critical for assessing their therapeutic potential and risk of adverse effects. Furthermore, detailed structure-activity relationship (SAR) studies would help to elucidate the molecular determinants of their selectivity.

References

Benchmarking 1-Desmethylobtusin: A Comparative Performance Guide in Standardized Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark for 1-Desmethylobtusin by examining the efficacy of its parent compound, obtusin, and other closely related anthraquinones—aurantio-obtusin, emodin, and aloe-emodin—in standardized antioxidant and anti-inflammatory assays. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds to offer valuable insights into its potential biological activities.

The following sections present quantitative data from standardized assays, detailed experimental protocols for reproducibility, and visual representations of key biological pathways and experimental workflows to aid in the assessment of this compound's potential pharmacological profile.

Comparative Performance in Standardized Assays

The antioxidant and anti-inflammatory activities of anthraquinones related to this compound have been evaluated in several key standardized assays. The data, presented in terms of IC50 values, summarizes the concentration of a compound required to inhibit a specific biological or chemical activity by 50%. A lower IC50 value indicates greater potency.

Antioxidant Activity of Anthraquinones

The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Emodin8.14337.7[1]

Note: IC50 values for emodin were converted from µg/mL to µM for standardization. The original reported values were 2.20 ± 1.16 µg/mL for DPPH and 91.27 ± 1.39 µg/mL for ABTS.[1]

Anti-inflammatory Activity of Anthraquinones

The anti-inflammatory properties are commonly investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

CompoundNitric Oxide (NO) Production Inhibition IC50 (µM)COX-2 InhibitionReference
Aurantio-obtusin71.7-[2]
Aloe-emodin Derivative3.15-[3]
Aloe-emodinEffective at 5-40 µMSuppressed mRNA expression at 40 µM[4][5]

Experimental Protocols

Detailed methodologies for the standardized assays cited in this guide are provided below to ensure reproducibility and facilitate the design of future experiments.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is another method to evaluate the free radical scavenging activity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants neutralize this radical, leading to a decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the potential of a compound to inhibit the inflammatory response.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Enzyme and Compound Preparation: Prepare a solution of purified COX-2 enzyme and various concentrations of the test compound.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as hydrochloric acid.

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assays A1 Compound Dilutions A3 Incubation A1->A3 A2 DPPH or ABTS Reagent A2->A3 A4 Spectrophotometric Reading A3->A4 A5 IC50 Calculation A4->A5 B1 Macrophage Culture B2 Compound Treatment B1->B2 B3 LPS Stimulation B2->B3 B4 Supernatant Collection B3->B4 B5 Griess Assay (NO) or ELISA (PGE2) B4->B5 B6 IC50 Calculation B5->B6

Figure 1: General experimental workflow for in vitro antioxidant and anti-inflammatory assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 induces transcription of Anthraquinone Anthraquinone (e.g., Aurantio-obtusin) Anthraquinone->IKK inhibits

Figure 2: Simplified signaling pathway of LPS-induced inflammation via NF-κB, a potential target for anthraquinones.

References

A Meta-Analytical Comparison of Phytochemicals from Cassia obtusifolia and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a comparative meta-analysis of the therapeutic potential of phytochemicals derived from Cassia obtusifolia, notably 1-Desmethylobtusin and related anthraquinones, against established therapeutic agents across several key pharmacological areas. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of preclinical data to inform future research and development efforts.

Comparative Analysis of Anti-Inflammatory Potential

The anti-inflammatory properties of Cassia obtusifolia extracts and their components have been evaluated against standard nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Table 1: Comparison of Anti-Inflammatory Activity

Compound/ExtractModelDosage/ConcentrationKey Metric (e.g., % Inhibition of Edema)ComparatorComparator Metric
Cassia obtusifolia Methanol ExtractCarrageenan-induced rat paw edema500 mg/kgSignificant (p<0.05) inhibitionDiclofenac Sodium20 mg/kg, comparable effect to 100 mg/kg n-Butanol fraction[1]
Aurantio-obtusinLPS-stimulated RAW264.7 cells12.5, 25, 50 µMDose-dependent suppression of PGE2 production--
ObtusifolinIL-1β-stimulated chondrocytesNot specifiedInhibition of Cox2 expressionCelecoxibSimilar or better inhibition than celecoxib[2]
IndomethacinCarrageenan-induced rabbit paw edema0.013 mg/kgComplete inhibition of inflammation[3]C. obtusifolia extractExtract showed significant free-radical scavenging[3]
DexamethasoneLPS-stimulated alveolar macrophagesVariousSuppression of TNF secretion[4]--
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats This widely used model assesses in vivo anti-inflammatory activity.

  • Animals : Wistar rats are typically used.

  • Procedure : A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

  • Treatment : Test compounds (e.g., Cassia obtusifolia extract) or standard drugs (e.g., indomethacin) are administered orally or intraperitoneally prior to carrageenan injection.[1]

  • Measurement : The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Analysis : The percentage inhibition of edema is calculated by comparing the paw volume in treated groups to a control group that received only carrageenan.

Inhibition of Pro-inflammatory Mediators in Macrophages This in vitro assay evaluates the effect of compounds on inflammatory signaling.

  • Cell Line : RAW264.7 macrophage cells are commonly used.

  • Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., aurantio-obtusin) before LPS stimulation.[5]

  • Measurement : The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

  • Analysis : The dose-dependent inhibition of these mediators by the test compound is determined.

Signaling Pathway and Workflow

The anti-inflammatory effects of obtusifolin and aurantio-obtusin from Cassia obtusifolia are largely attributed to the inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB inhibits NF_kB_active NF_kB_active NF_kB->NF_kB_active translocates Obtusifolin Obtusifolin Obtusifolin->IKK inhibits Inflammatory_Genes Inflammatory_Genes NF_kB_active->Inflammatory_Genes activates transcription

Caption: NF-κB Signaling Pathway Inhibition by Obtusifolin.

Comparative Analysis of Hepatoprotective Potential

Phytochemicals from Cassia obtusifolia have demonstrated protective effects against liver injury, often compared with the well-known hepatoprotective agent, silymarin.

Table 2: Comparison of Hepatoprotective Activity

Compound/ExtractModelDosage/ConcentrationKey Metric (e.g., reduction in ALT, AST)ComparatorComparator Metric
ObtusifolinCisplatin-induced hepatotoxicity in ratsNot specifiedReduced liver damage, increased Nrf2 levels[6]--
Cassia obtusifolia extractCarbon tetrachloride (CCl4)-induced liver injuryNot specifiedHepatoprotective effects observed--
SilymarinCCl4-induced liver injuryVariousReduces lipid peroxidation, enhances glutathione levels[7]--
SilymarinEthanol-induced liver injuryNot specifiedReduces hepatomegaly, impedes toxin entry[7]--
Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Injury This model is used to induce acute liver damage in rodents.

  • Animals : Rats or mice are used.

  • Procedure : Animals are administered CCl4, typically via intraperitoneal injection, dissolved in a vehicle like olive oil.[8][9][10][11][12]

  • Treatment : The test compound (e.g., Cassia obtusifolia extract or silymarin) is given to the animals before or after CCl4 administration.

  • Measurement : After a specific period, blood samples are collected to measure serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). Liver tissue is also collected for histopathological examination and analysis of oxidative stress markers (e.g., malondialdehyde, glutathione).

  • Analysis : The extent of liver damage is assessed by comparing the biochemical and histological parameters in the treated groups with the CCl4-only control group.

Signaling Pathway and Workflow

The hepatoprotective effects of compounds like obtusifolin and silymarin are often mediated through the activation of the Nrf2 signaling pathway, which upregulates antioxidant defenses.

G cluster_0 Cytoplasm cluster_1 Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Nrf2_active Nrf2->Nrf2_active translocates Silymarin_Obtusifolin Silymarin_Obtusifolin Silymarin_Obtusifolin->Keap1 inhibits binding to Nrf2 ARE Antioxidant Response Element Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription G cluster_0 In Vitro / In Vivo Model Preparation cluster_1 Induction of Neurotoxicity cluster_2 Treatment cluster_3 Data Collection & Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12) Induction Administer Neurotoxin (e.g., 6-OHDA, MPTP) Cell_Culture->Induction Animal_Model Rodent Model (e.g., Rat, Mouse) Animal_Model->Induction Treatment_Group Administer Test Compound (e.g., Cassia Extract) Induction->Treatment_Group Control_Group Administer Vehicle Induction->Control_Group Positive_Control Administer Standard Drug (e.g., L-DOPA) Induction->Positive_Control Biochemical_Assays Biochemical Assays (ROS, Apoptosis markers) Treatment_Group->Biochemical_Assays Behavioral_Tests Behavioral Tests (Rotarod, Pole Test) Treatment_Group->Behavioral_Tests Histology Immunohistochemistry (TH Staining) Treatment_Group->Histology Control_Group->Biochemical_Assays Control_Group->Behavioral_Tests Control_Group->Histology Positive_Control->Biochemical_Assays Positive_Control->Behavioral_Tests Positive_Control->Histology G cluster_0 Nucleus cluster_1 Mitochondrion cluster_2 Cytoplasm Doxorubicin_N Doxorubicin DNA DNA Doxorubicin_N->DNA intercalates Topoisomerase_II Topoisomerase_II Doxorubicin_N->Topoisomerase_II inhibits DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Caspases Caspases DNA_Damage->Caspases activates Doxorubicin_M Doxorubicin ROS Reactive Oxygen Species Doxorubicin_M->ROS generates Cytochrome_c Cytochrome_c ROS->Cytochrome_c induces release Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Desmethylobtusin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Desmethylobtusin, a compound belonging to the anthraquinone class. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, protocols for the parent compound, anthraquinone, and general hazardous chemical waste should be followed.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecification
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Lab CoatStandard laboratory coat to protect skin and clothing.
Respiratory ProtectionUse in a well-ventilated area. A respirator may be necessary for handling fine powders or if dust is generated.

Spill Management: In the event of a spill, immediately cordon off the affected area. For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, sealed container for hazardous waste. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated waste container. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.

    • For solid waste, ensure the container is dry. For solutions, use a container appropriate for the solvent used.

  • Waste Accumulation:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Provide the contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for this compound Disposal A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Prepare a Labeled, Compatible Hazardous Waste Container C->D Yes E Place Waste in Designated Container C->E No D->E F Securely Seal the Container E->F G Store in a Designated, Secure Area F->G H Arrange for Professional Disposal (Licensed Waste Contractor) G->H I End: Waste Safely Disposed H->I

Caption: Logical steps for the safe disposal of this compound waste.

Key Considerations for Anthraquinone Derivatives

Anthraquinones as a class are noted for their persistence in the environment and potential for ecological impact. They are generally not readily biodegradable. Therefore, preventing their release into the environment is a critical aspect of their disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. This commitment to best practices in chemical handling and disposal is fundamental to building a culture of safety and trust within the scientific community.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.